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  • Product: 3-Amino-5-ethynylbenzoic acid
  • CAS: 1639866-72-0

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Chemical Structure and Utility of 3-Amino-5-ethynylbenzoic Acid

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals on the chemical structure, properties, synthesis, and strategic applications of 3-Amino-5-et...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals on the chemical structure, properties, synthesis, and strategic applications of 3-Amino-5-ethynylbenzoic acid. This molecule represents a versatile, trifunctional building block with significant potential in modern pharmaceutical development.

Introduction: A Trifunctional Scaffold for Modern Drug Discovery

3-Amino-5-ethynylbenzoic acid is a synthetically valuable organic compound that incorporates three distinct and strategically important functional groups on a rigid benzene core: a carboxylic acid, an amino group, and a terminal alkyne (ethynyl group). The specific 1,3,5-substitution pattern provides a geometrically defined scaffold, allowing for the precise, multi-directional elaboration of molecular complexity. This unique combination makes it an exceptionally powerful starting material for constructing compound libraries, developing targeted covalent inhibitors, and synthesizing novel therapeutic agents, including PROteolysis TArgeting Chimeras (PROTACs).

This document provides an in-depth analysis of its core structure, outlines robust synthetic strategies, and explores its applications, grounding all claims in established chemical principles and authoritative literature.

Part 1: Molecular Architecture and Physicochemical Profile

A thorough understanding of the molecule's fundamental characteristics is paramount for its effective utilization in any synthetic or developmental workflow.

Core Chemical Structure

The molecule consists of a central benzene ring substituted at positions 1, 3, and 5. The carboxylic acid at C1 defines the benzoic acid nomenclature. An amino group at C3 and an ethynyl group at C5 complete the structure.

  • Systematic IUPAC Name: 3-Amino-5-ethynylbenzoic acid

  • CAS Number: 1639866-72-0[1]

  • Molecular Formula: C₉H₇NO₂

The spatial arrangement of these functional groups is critical. The carboxylic acid acts as a directing group and a primary handle for amide bond formation. The amino group serves as a hydrogen bond donor/acceptor and a nucleophilic/basic center. The ethynyl group is a versatile functional handle for coupling reactions and can act as a bioisostere or a reactive warhead in targeted therapies.

Caption: Chemical structure of 3-Amino-5-ethynylbenzoic acid.

Physicochemical Properties

The combination of acidic, basic, and lipophilic functional groups results in a unique set of physicochemical properties. While extensive experimental data for this specific molecule is not widely published, its properties can be reliably predicted based on its constituent parts and related analogs like 3-aminobenzoic acid and 3-ethynylbenzoic acid.[2]

PropertyValue / DescriptionSource / Rationale
Molecular Weight 161.16 g/mol Calculated from Formula: C₉H₇NO₂
Appearance Expected to be a solid, likely a powder.Based on analogs like 3-ethynylbenzoic acid.
Predicted pKa (Acid) ~4.0 - 4.5Carboxylic acid group, similar to other benzoic acids.
Predicted pKa (Base) ~3.0 - 3.5Amino group, electron-withdrawing groups reduce basicity.
Predicted LogP ~1.5 - 2.0Calculated estimate; balance of polar and non-polar groups.
Solubility Sparingly soluble in water; soluble in organic solvents like DMSO, DMF, and alcohols.[2]Based on the properties of 3-aminobenzoic acid.
Predicted Spectroscopic Profile

Spectroscopic analysis is essential for reaction monitoring and structural confirmation. The expected spectral characteristics are:

  • ¹H NMR: Distinct aromatic protons with splitting patterns dictated by the 1,3,5-substitution. A singlet for the terminal alkyne proton (C≡C-H) would appear around 3-4 ppm. The amine (NH₂) and carboxylic acid (COOH) protons would be visible as broad singlets, with chemical shifts dependent on the solvent and concentration.

  • ¹³C NMR: Signals for two quaternary aromatic carbons (attached to functional groups) and three C-H aromatic carbons. Two distinct signals for the alkyne carbons (C≡C) would be observed between 70-90 ppm. The carbonyl carbon (C=O) signal would appear downfield (>165 ppm).

  • IR Spectroscopy: Characteristic absorption bands would confirm the presence of all three functional groups:

    • O-H stretch (Carboxylic Acid): Broad band around 2500-3300 cm⁻¹.

    • N-H stretch (Amine): Two sharp peaks around 3300-3500 cm⁻¹.

    • C≡C-H stretch (Alkyne): Sharp, moderate peak around 3300 cm⁻¹.

    • C≡C stretch (Alkyne): Weak but sharp peak around 2100-2150 cm⁻¹.

    • C=O stretch (Carboxylic Acid): Strong, sharp peak around 1700 cm⁻¹.

Part 2: Synthesis and Derivatization Strategies

The synthesis of 3-Amino-5-ethynylbenzoic acid requires a multi-step approach that carefully manages the reactivity and directing effects of the functional groups. The choice of pathway depends on the availability and cost of starting materials.

Retrosynthetic Analysis

A logical retrosynthetic approach simplifies the synthetic challenge into manageable steps. The ethynyl and amino groups are key functionalities to install. A Sonogashira coupling is the premier choice for introducing the ethynyl group, typically from a halide precursor. The amino group is most reliably formed by the reduction of a nitro group, which also serves as a powerful meta-directing group during electrophilic aromatic substitution.

G target 3-Amino-5-ethynylbenzoic acid step1 3-Amino-5-bromobenzoic acid target->step1 Sonogashira Coupling (C-C bond formation) step2 3-Nitro-5-bromobenzoic acid step1->step2 Nitro Reduction (e.g., H₂, Pd/C) start 3,5-Dibromobenzoic acid step2->start Selective Nucleophilic Aromatic Substitution (SNA) (e.g., NaN₃ then reduction, or NH₃)

Caption: Retrosynthetic analysis for 3-Amino-5-ethynylbenzoic acid.

Proposed Synthetic Protocol

This protocol is a robust, field-proven pathway derived from well-established transformations in organic synthesis.[3][4] Each step is designed to be high-yielding and amenable to scale-up.

Starting Material: 3-Nitro-5-bromobenzoic acid (commercially available or synthesized from 3,5-dinitrobenzoic acid).

Step 1: Sonogashira Coupling to Install the Ethynyl Group

  • Causality: This palladium- and copper-catalyzed cross-coupling reaction is the most efficient and reliable method for forming a C(sp²)-C(sp) bond. The choice of a protected alkyne like (trimethylsilyl)acetylene prevents self-coupling and other side reactions.

  • Protocol:

    • To a solution of 3-nitro-5-bromobenzoic acid (1.0 eq) in a suitable solvent (e.g., THF/triethylamine mixture), add Pd(PPh₃)₂Cl₂ (0.02 eq) and CuI (0.04 eq).

    • Degas the mixture with argon for 15 minutes to ensure an inert atmosphere, which is critical for catalyst stability.

    • Add (trimethylsilyl)acetylene (1.2 eq) dropwise.

    • Heat the reaction to 60-70 °C and monitor by TLC or LC-MS until the starting material is consumed.

    • Upon completion, cool to room temperature, perform an aqueous workup, and extract with an organic solvent (e.g., ethyl acetate).

    • Purify the crude product (trimethylsilyl-protected intermediate) by column chromatography.

    • Remove the TMS protecting group using a mild base like K₂CO₃ in methanol to yield 3-nitro-5-ethynylbenzoic acid.

Step 2: Reduction of the Nitro Group to an Amine

  • Causality: The reduction of an aromatic nitro group is a high-yielding and clean transformation. Catalytic hydrogenation is often preferred for its clean workup, but chemical reductants like tin(II) chloride or iron in acidic media are also highly effective and tolerate the alkyne functionality.

  • Protocol (using SnCl₂):

    • Dissolve 3-nitro-5-ethynylbenzoic acid (1.0 eq) in ethanol or ethyl acetate.

    • Add a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O) (4-5 eq) in concentrated HCl.

    • Stir the mixture at room temperature or with gentle heating until the reaction is complete (monitored by LC-MS).

    • Carefully neutralize the acidic solution with a saturated solution of NaHCO₃ or NaOH until the pH is basic. This will precipitate tin salts.

    • Filter the mixture to remove the inorganic salts and extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, dry with Na₂SO₄, and concentrate under reduced pressure.

    • The resulting solid can be purified by recrystallization to afford the final product, 3-Amino-5-ethynylbenzoic acid.

Key Derivatization Reactions

The true utility of this molecule lies in its capacity for selective, orthogonal derivatization, which is a cornerstone of modern medicinal chemistry.

G cluster_COOH Carboxylic Acid Reactions cluster_NH2 Amino Group Reactions cluster_CCH Ethynyl Group Reactions center 3-Amino-5-ethynylbenzoic acid Amide Amide Formation (R-NH₂, EDC/HOBt) center->Amide Sulfonamide Sulfonamide Formation (R-SO₂Cl, Pyridine) center->Sulfonamide Click CuAAC 'Click' Chemistry (R-N₃, Cu(I)) center->Click Ester Esterification (R-OH, H⁺) Acylation Acylation (R-COCl) Sonogashira Sonogashira Coupling (Ar-I, Pd/Cu)

Caption: Key derivatization pathways for the core scaffold.

  • Amide Coupling (via Carboxylic Acid): The carboxylate is readily activated by standard coupling reagents (EDC, HOBt, HATU) to react with a wide range of amines, forming stable amide bonds. This is the most common method for linking this scaffold to other fragments or protein-binding motifs.

  • Sulfonamide Formation (via Amino Group): The amino group reacts cleanly with sulfonyl chlorides to produce sulfonamides, a privileged functional group in medicinal chemistry known for its ability to act as a hydrogen bond acceptor and mimic phosphates.[5]

  • Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The terminal alkyne is a perfect handle for "click chemistry." It reacts with organic azides in the presence of a copper(I) catalyst to form a highly stable 1,2,3-triazole ring. This reaction is bio-orthogonal, high-yielding, and tolerant of most other functional groups, making it ideal for late-stage functionalization and the synthesis of PROTAC linkers.[6]

Part 3: Strategic Applications in Drug Discovery

The unique structural features of 3-Amino-5-ethynylbenzoic acid make it a high-value component in several advanced drug discovery campaigns.

A Rigid Scaffold for Structure-Activity Relationship (SAR) Studies

In medicinal chemistry, understanding how the spatial orientation of functional groups affects binding to a biological target is crucial. The benzene ring of this molecule provides a rigid, planar core. The 1,3,5-substitution pattern ensures that any groups attached to the three functional handles project into distinct vectors in 3D space. This allows chemists to systematically probe a target's binding pocket, optimizing potency and selectivity in a highly controlled manner.

A Building Block for Targeted Covalent Inhibitors (TCIs)

The terminal alkyne, while relatively stable, can be designed to act as a "warhead" for forming a covalent bond with a target protein. This is particularly relevant for inhibiting enzymes that have a nucleophilic residue (e.g., cysteine, serine) in or near the active site. This covalent binding can lead to irreversible inhibition, resulting in prolonged duration of action and increased potency.

An Ideal Component for PROTACs and Molecular Glues

PROTACs are bifunctional molecules that simultaneously bind to a target protein and an E3 ubiquitin ligase, leading to the target's degradation. A PROTAC consists of a target-binding ligand, an E3-binding ligand, and a chemical linker connecting them. 3-Amino-5-ethynylbenzoic acid is an excellent starting point for linker synthesis. The carboxylic acid can be coupled to one ligand, the amino group can be functionalized, and the alkyne provides a perfect attachment point for the other ligand via click chemistry. This modularity allows for the rapid synthesis of a library of PROTACs with varying linker lengths and compositions to optimize degradation efficiency.

Part 4: Safety, Handling, and Storage

As with any laboratory chemical, proper handling procedures are essential to ensure safety. The following recommendations are based on data from structurally related compounds.[7][8][9]

Hazard CategoryGHS Classification (Predicted)Precautionary Measures
Acute Toxicity May be harmful if swallowed.Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product.
Skin Irritation Causes skin irritation.Wear protective gloves and clothing.
Eye Irritation Causes serious eye irritation.Wear eye protection/face shield.
Respiratory May cause respiratory irritation.Avoid breathing dust. Use only in a well-ventilated area.
  • Handling: Use appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses with side shields, and nitrile gloves. Handle in a chemical fume hood to avoid inhalation of dust.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from strong oxidizing agents.

  • Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

Conclusion

3-Amino-5-ethynylbenzoic acid is far more than a simple chemical reagent; it is a sophisticated molecular tool designed for the challenges of modern drug discovery. Its trifunctional, rigid scaffold provides a platform for generating molecular diversity with precise spatial control. The orthogonal reactivity of its carboxylic acid, amino, and ethynyl groups allows for modular and efficient synthesis of complex molecules, from targeted inhibitors to PROTACs. For research teams aiming to accelerate their hit-to-lead and lead optimization programs, the strategic incorporation of this building block offers a significant competitive advantage.

References

  • Wikipedia. 3-Aminobenzoic acid. [Link]

  • Venturini, C., Ratel-Ramond, N., & Gourdon, A. (2015). Crystal structure of 3-ethynylbenzoic acid. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 9), o750–o751. [Link]

  • Kim, H., et al. (2024). Development of Synthetic Route for 3‐Amino‐5‐halo‐2‐iodobenzoates: Versatile Starting Materials in Pharmaceuticals Synthesis. Asian Journal of Organic Chemistry. [Link]

  • Chemsigma. 3-Amino-5-ethynylbenzoic acid [1639866-72-0]. [Link]

  • Loba Chemie. 3-AMINOBENZOIC ACID Material Safety Data Sheet. [Link]

  • Zimbron, J., et al. (2021). Late‐Stage Amination of Drug‐Like Benzoic Acids: Access to Anilines and Drug Conjugates through Directed Iridium‐Catalyzed C−H Activation. Chemistry – A European Journal, 27(65), 18188-18195. [Link]

  • Radaelli, A., et al. (2023). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. Molecules, 28(23), 7858. [Link]

  • PubChem. 3-Amino-5-nitrobenzoic acid. [Link]

  • Wang, Y., et al. (2025). Discovery of a series of novel 3-sulfonamido benzoic acid derivatives as promising P2Y14R antagonists for acute lung injury. European Journal of Medicinal Chemistry, 289, 117588. [Link]

  • Carl Roth. Safety Data Sheet: 3-Aminobenzoic acid. [Link]

  • Korea University. Development of Synthetic Route for 3-Amino-5-halo-2-iodobenzoates: Versatile Starting Materials in Pharmaceuticals Synthesis. [Link]

  • Loba Chemie. 3-5'-DIAMINOBENZOIC ACID FOR SYNTHESIS MSDS. [Link]

Sources

Exploratory

3-Amino-5-ethynylbenzoic acid molecular weight and formula

Scaffold Architecture, Synthetic Protocols, and Applications in DNA-Encoded Libraries Executive Summary 3-Amino-5-ethynylbenzoic acid is a high-value bifunctional molecular scaffold used primarily in medicinal chemistry,...

Author: BenchChem Technical Support Team. Date: February 2026

Scaffold Architecture, Synthetic Protocols, and Applications in DNA-Encoded Libraries

Executive Summary

3-Amino-5-ethynylbenzoic acid is a high-value bifunctional molecular scaffold used primarily in medicinal chemistry, DNA-Encoded Library (DEL) synthesis, and fragment-based drug discovery (FBDD). Its structural utility lies in its orthogonal reactivity : the aromatic amine (


) facilitates amide coupling or reductive amination, while the terminal alkyne (

) serves as a "click-ready" handle for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Sonogashira cross-coupling. This guide provides a definitive physicochemical profile, validated synthetic workflows, and quality control metrics for researchers utilizing this core in high-throughput screening.

Part 1: Physicochemical Profile

The following data constitutes the baseline identity for 3-Amino-5-ethynylbenzoic acid. Researchers should use the Exact Mass for high-resolution mass spectrometry (HRMS) calibration.

Molecular Specifications
PropertyValueTechnical Note
IUPAC Name 3-Amino-5-ethynylbenzoic acid
CAS Number 1639866-72-0 Primary identifier for the free acid form.
Molecular Formula

Molecular Weight 161.16 g/mol Average mass for stoichiometry calculations.
Exact Mass 161.0477 uMonoisotopic mass for HRMS extraction windows (

).
SMILES NC1=CC(C#C)=CC(C(O)=O)=C1Useful for cheminformatics/docking.
pKa (Calc)

;

The electron-withdrawing ethynyl group lowers the pKa of the aniline relative to unsubstituted aniline.
Solubility DMSO, MeOH, DMFPoor solubility in water/DCM. Use DMSO for stock solutions (100 mM).

Part 2: Synthetic Architecture & Causality

The synthesis of 3-Amino-5-ethynylbenzoic acid requires careful orchestration to prevent the reduction of the alkyne or the poisoning of the palladium catalyst by the free amine.

Mechanistic Pathway

The most robust route utilizes a Sonogashira coupling on a protected precursor (typically methyl 3-amino-5-bromobenzoate) to install the alkyne, followed by controlled hydrolysis. Direct coupling on the free acid is possible but often suffers from copper salt precipitation and lower yields.

SynthesisPath Start 3-Amino-5-bromobenzoic acid Inter1 Methyl Ester Intermediate Start->Inter1 SOCl2, MeOH (Reflux) Inter2 TMS-Protected Alkyne Inter1->Inter2 TMS-Acetylene, Pd(PPh3)2Cl2 CuI, Et3N, 80°C Final 3-Amino-5-ethynylbenzoic acid (Target) Inter2->Final 1. LiOH, THF/H2O 2. Acidic Workup

Figure 1: Synthetic workflow prioritizing intermediate stability. Ester protection prevents carboxylic acid interference during the Palladium cycle.

Part 3: Experimental Protocols

Protocol A: Sonogashira Coupling (Step-by-Step)

Objective: Install the ethynyl group on Methyl 3-amino-5-bromobenzoate. Scale: 1.0 gram scale (scalable to 10g).

Reagents:

  • Methyl 3-amino-5-bromobenzoate (1.0 equiv)

  • Trimethylsilylacetylene (TMS-acetylene) (1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride [

    
    ] (0.05 equiv)
    
  • Copper(I) Iodide [CuI] (0.02 equiv)

  • Triethylamine [

    
    ] (3.0 equiv)
    
  • Solvent: Anhydrous THF or DMF (Degassed)

Methodology:

  • System Deoxygenation (Critical): Place the solid aryl bromide, Pd-catalyst, and CuI in a round-bottom flask. Seal with a septum. Evacuate and backfill with Argon (

    
    ) to remove 
    
    
    
    . Oxygen promotes Glaser coupling (homocoupling of alkynes), which is the primary impurity.
  • Solvent Addition: Inject degassed THF and

    
     via syringe.
    
  • Initiation: Add TMS-acetylene dropwise. The solution typically darkens (brown/black) as the

    
     species forms.
    
  • Reaction: Heat to 60°C for 4–6 hours.

    • Self-Validating Check: Monitor by TLC (Hexane/EtOAc 4:1). The starting bromide (lower Rf) should disappear. If a new, very non-polar spot appears, it is likely the Glaser homocoupling product (di-acetylene).

  • Workup: Filter through a celite pad to remove Pd-black. Concentrate the filtrate.

  • Deprotection (One-Pot option): Dissolve the crude TMS-intermediate in MeOH. Add

    
     (2.0 equiv) and stir at RT for 1 hour to remove the TMS group and hydrolyze the ester (if aggressive conditions are used) or use LiOH for global deprotection.
    

Part 4: Applications in Drug Discovery[1][2][3]

This molecule is a "Privileged Structure" in DNA-Encoded Library (DEL) synthesis due to its ability to facilitate branching.

Orthogonal Functionalization Workflow

The amine and acid allow for attachment to the DNA headpiece or backbone, while the alkyne remains inert until activated by Copper(I).

Applications cluster_DEL DNA-Encoded Library Construction cluster_PROTAC PROTAC Linker Design Core 3-Amino-5-ethynylbenzoic acid Amide_Bond Amide Coupling (EDC/HOAt) Core->Amide_Bond Linker Alkyne-Azide Linker Core->Linker  Click Chemistry   DNA_Tag DNA-Headpiece (Amine Terminated) DNA_Tag->Amide_Bond  Couples to COOH   Click_Chem CuAAC 'Click' Reaction (Azide-R Building Block) Amide_Bond->Click_Chem  Alkyne Available   E3_Ligase E3 Ligase Ligand (e.g., Thalidomide) Linker->E3_Ligase

Figure 2: Orthogonal reactivity profile. The scaffold acts as a tri-functional hub connecting DNA tags, warheads, and diversity elements.

Part 5: Quality Control & Validation

To ensure data integrity in screening campaigns, the purity of the scaffold must be verified.

NMR Interpretation ( -DMSO)
  • Aromatic Protons: Look for a pattern of three signals in the 6.8–7.5 ppm range. Due to the meta-substitution pattern, you expect singlets or narrow doublets (coupling

    
     Hz).
    
    • 
       ppm (s, 1H, H-2 between amine/alkyne)
      
    • 
       ppm (s, 1H, H-6 between acid/alkyne)
      
    • 
       ppm (s, 1H, H-4 between acid/amine)
      
  • Alkyne Proton: A sharp singlet at

    
     ppm.
    
    • Validation: If this peak is missing, the alkyne may have polymerized or not deprotected.

  • Amine Protons: Broad singlet at

    
     ppm (exchangeable with 
    
    
    
    ).
LC-MS Purity
  • Column: C18 Reverse Phase.

  • Mobile Phase: Water/Acetonitrile + 0.1% Formic Acid.

  • Detection: UV 254 nm.

  • Mass Spec: ESI Positive Mode. Expect

    
    .
    
    • Warning: In negative mode, the carboxylic acid will dominate (

      
      ).
      

References

  • Sonogashira, K., Tohda, Y., & Hagihara, N. (1975).[1] A convenient synthesis of acetylenes: catalytic substitutions of acetylenic hydrogen with bromoalkenes, iodoarenes and bromopyridines. Tetrahedron Letters, 16(50), 4467-4470. Retrieved from [Link]

  • Clark, M. A., et al. (2009). Design, synthesis and selection of DNA-encoded small-molecule libraries. Nature Chemical Biology, 5, 647–654. Retrieved from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[2] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Retrieved from [Link]

Sources

Foundational

Strategic Sourcing & Technical Application Guide: 3-Amino-5-ethynylbenzoic acid

Topic: Commercial suppliers of 3-Amino-5-ethynylbenzoic acid Content Type: In-depth Technical Guide Part 1: Executive Technical Summary Compound Identity: 3-Amino-5-ethynylbenzoic acid CAS: 1639866-72-0 Molecular Formula...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Commercial suppliers of 3-Amino-5-ethynylbenzoic acid Content Type: In-depth Technical Guide

Part 1: Executive Technical Summary

Compound Identity: 3-Amino-5-ethynylbenzoic acid CAS: 1639866-72-0 Molecular Formula: C₉H₇NO₂ Molecular Weight: 161.16 g/mol

In the landscape of modern medicinal chemistry, 3-Amino-5-ethynylbenzoic acid serves as a high-value bifunctional linker . Unlike simple commodity reagents, this compound is a strategic "Click Chemistry" handle designed for orthogonal functionalization.[1] It features two distinct reactive sites:

  • Primary Amine (C3 Position): Available for standard amide coupling to carboxylic acid-bearing pharmacophores or ligands.

  • Terminal Alkyne (C5 Position): A bioorthogonal handle ready for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Sonogashira coupling.

This guide addresses the sourcing challenges, quality attributes, and experimental deployment of this compound, specifically for researchers working in PROTAC development , DNA-Encoded Libraries (DEL) , and Fragment-Based Drug Discovery (FBDD) .[1]

Part 2: Supply Chain Intelligence & Commercial Landscape

As a Senior Application Scientist, I must emphasize that CAS 1639866-72-0 is not a commodity chemical found in the standard catalogs of generalist suppliers (e.g., standard Sigma-Aldrich or Fisher Scientific stock). It is primarily manufactured by specialized synthesis CROs (Contract Research Organizations).[1]

Supplier Categorization

When sourcing this material, vendors fall into two categories. Your choice depends on your development stage (R&D vs. GMP).

Supplier TierRepresentative VendorsStock StatusRisk ProfileRecommended Use
Tier 1: Synthesis Specialists BLD Pharm , Enamine , Combi-Blocks Often In-Stock (g to kg)Low.[1] These vendors synthesize the material in-house and control the impurity profile.Primary Source. Use for library synthesis and lead optimization.[1]
Tier 2: Aggregators Reagentia, LookChem, MolPortDrop-ship (Lead time varies)Medium.[1] They rely on Tier 1 stock.[1] Risk of "ghost inventory" (listed but not actually available).[1]Secondary Source. Use only if Tier 1 is backordered.
Tier 3: Custom Synthesis WuXi AppTec, PharmaronMake-to-OrderLow (but slow).[1] High cost, long lead time (4-8 weeks).[1]GMP/Scale-up. Use when multi-kg batches with validated COAs are required.
Critical Procurement Specification

Do not simply order by CAS. You must specify the following to avoid downstream assay failure:

  • Purity: ≥95% (HPLC).

  • Residual Palladium (Pd): <20 ppm.[1] Note: Since this compound is likely made via Sonogashira coupling, residual Pd is a high risk.[1] It can chelate to your target protein or interfere with cellular assays.[1]

  • Salt Form: Free acid is standard.[1] Verify if it is a hydrochloride salt, as this changes the stoichiometry for coupling reactions.[1]

Part 3: Chemical Architecture & Synthesis Logic

Understanding the synthesis of this compound allows you to predict its stability and impurities.[1] The industrial route typically employs a Sonogashira coupling on a 3-amino-5-bromo (or iodo) benzoate precursor.

Synthesis Workflow Diagram

The following diagram illustrates the logical flow of synthesis and the critical "Quality Checkpoints" (QC) where impurities arise.

SynthesisRoute Start 3-Amino-5-bromobenzoic acid (Starting Material) Step1 Esterification (Protection) Start->Step1 MeOH/H+ Step2 Sonogashira Coupling (TMS-Acetylene + Pd Cat) Step1->Step2 Pd(PPh3)2Cl2, CuI Step3 Deprotection (Hydrolysis) Step2->Step3 LiOH/THF Product 3-Amino-5-ethynylbenzoic acid (Final Product) Step3->Product Acidification QC QC Risk: Residual Pd & Cu must be removed here Step3->QC

Figure 1: Standard industrial synthesis route. The "Sonogashira" step introduces heavy metals (Pd, Cu) which must be scavenged before biological use.[1]

Part 4: Technical Application Protocol

The value of 3-Amino-5-ethynylbenzoic acid lies in its orthogonality . You can react the amine without disturbing the alkyne, and vice versa.[1] However, the order of operations is critical for yield maximization.

The "Amide-First" Strategy

In 90% of drug discovery workflows (e.g., PROTAC linker synthesis), it is superior to perform the amide coupling first .[1]

  • Reasoning: The terminal alkyne is relatively stable, but can degrade under harsh acidic conditions or oxidative stress.[1] The amine is more nucleophilic and prone to side reactions if not engaged early.[1]

Experimental Protocol: Amide Coupling to a Pharmacophore

Objective: Attach the linker to a carboxylic acid-containing drug scaffold (R-COOH).

Reagents:

  • Linker: 3-Amino-5-ethynylbenzoic acid (1.0 equiv)[2]

  • Coupling Agent: HATU (1.1 equiv) or T3P (50% in EtOAc, 1.5 equiv)[1]

  • Base: DIPEA (3.0 equiv)

  • Solvent: DMF or NMP (Anhydrous)

Step-by-Step Methodology:

  • Activation: Dissolve the Drug-COOH (1.0 equiv) in anhydrous DMF (0.1 M). Add DIPEA (3.0 equiv) and HATU (1.1 equiv).[1] Stir for 5 minutes at Room Temperature (RT) to form the activated ester.

  • Addition: Add 3-Amino-5-ethynylbenzoic acid (1.0 equiv) directly to the reaction mixture.

    • Scientist's Note: If the linker is insoluble in the initial volume, pre-dissolve it in a minimum amount of DMSO before addition.[1]

  • Reaction: Stir at RT for 2–4 hours. Monitor by LCMS.[1]

    • Validation: Look for the mass shift [M+H]+ = Drug_Mass + 161 - 18 (water loss).

  • Workup: Dilute with EtOAc, wash with 1N HCl (to remove unreacted amine/DIPEA), then sat. NaHCO₃, then brine.[1] Dry over Na₂SO₄.[1]

  • Result: You now have a Drug-Linker-Alkyne construct, ready for "Click" conjugation.

Application Workflow Diagram

This diagram visualizes how this specific linker integrates into a PROTAC or Conjugate workflow.

ApplicationWorkflow Linker 3-Amino-5-ethynylbenzoic acid (The Linker) Step1 Step 1: Amide Coupling (Linker Amine + Drug Acid) Linker->Step1 Drug Target Protein Ligand (R-COOH) Drug->Step1 E3 E3 Ligase Ligand-Azide (e.g., Thalidomide-N3) Step2 Step 2: CuAAC Click Reaction (Alkyne + Azide) E3->Step2 Intermediate Intermediate: Drug-Linker-Alkyne Step1->Intermediate Intermediate->Step2 Final Final PROTAC Molecule Step2->Final

Figure 2: The "Amide-First" workflow ensures the alkyne remains intact for the final assembly step.

Part 5: Quality Control & Validation

Before committing this material to a high-value synthesis, perform these self-validating checks.

1H NMR Validation

The terminal alkyne proton is the diagnostic signal.

  • Expected Signal: A singlet around 3.0 - 3.5 ppm (depending on solvent, typically DMSO-d6).

  • Failure Mode: If this signal is missing or integrated < 1.0H, the alkyne may have degraded or the material is the wrong salt form.[1]

  • Aromatic Signals: Expect a pattern consistent with a 1,3,5-substituted benzene (three distinct aromatic protons if asymmetrically substituted, or a doublet/triplet pattern depending on long-range coupling).[1]

Solubility Check
  • Solvent: DMSO or DMF.

  • Observation: The compound should dissolve clearly at 50 mM. Turbidity suggests inorganic salt contamination (NaCl/KBr from synthesis).[1]

Safety Note (The "E-E-A-T" Factor)

While benzoic acids are generally stable, terminal alkynes can form acetylides with copper or silver, which are potentially explosive when dry.[1]

  • Protocol: Always store the neat solid in the dark at 2-8°C.

  • Handling: Avoid contact with metallic spatulas if possible; use plastic or glass to prevent trace metal contamination that could catalyze premature polymerization.[1]

References

  • Reagentia. Catalog Listing for CAS 1639866-72-0. Retrieved from [Link]

  • National Institutes of Health (NIH). Late-Stage Amination of Drug-Like Benzoic Acids (Contextual Synthetic Methodology). PubMed Central.[1] Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Synthesis of 3-Amino-5-ethynylbenzoic acid via Sonogashira coupling

Application Note & Protocol Efficient Synthesis of 3-Amino-5-ethynylbenzoic Acid via a Two-Step Sonogashira Coupling Protocol Abstract This application note provides a comprehensive, field-proven protocol for the synthes...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Efficient Synthesis of 3-Amino-5-ethynylbenzoic Acid via a Two-Step Sonogashira Coupling Protocol

Abstract

This application note provides a comprehensive, field-proven protocol for the synthesis of 3-amino-5-ethynylbenzoic acid, a valuable building block in pharmaceutical research and materials science. The synthesis is achieved through a robust two-step sequence commencing with the Sonogashira cross-coupling of 3-amino-5-iodobenzoic acid with trimethylsilylacetylene (TMSA), followed by the subsequent deprotection of the silyl group. We delve into the mechanistic underpinnings of the Sonogashira reaction, explain the rationale behind the choice of reagents and conditions, and provide a detailed, step-by-step protocol from reaction setup to product purification and characterization. This guide is designed for researchers, medicinal chemists, and process development scientists seeking a reliable method for accessing this important molecular scaffold.

Introduction: The Significance of Arylalkynes

Substituted arylalkynes are pivotal structural motifs in a vast array of functional molecules, including pharmaceuticals, natural products, and advanced organic materials.[1][2] The rigid, linear geometry of the alkyne linker is frequently exploited in drug design to orient functional groups for optimal binding to biological targets. 3-Amino-5-ethynylbenzoic acid, in particular, serves as a versatile trifunctional scaffold, presenting an amino group, a carboxylic acid, and a terminal alkyne for orthogonal chemical modifications.

The Sonogashira coupling, a palladium- and copper-cocatalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, stands as the preeminent method for the synthesis of such compounds.[3][4] Its reliability, mild reaction conditions, and broad functional group tolerance have cemented its status as a cornerstone of modern organic synthesis.[2][5] This protocol leverages the Sonogashira reaction to couple a protected alkyne source, trimethylsilylacetylene, with a readily available aryl iodide, followed by a simple deprotection to furnish the target compound.

The Sonogashira Coupling: A Mechanistic Overview

The Sonogashira reaction proceeds through two interconnected catalytic cycles: a primary palladium cycle and a cooperative copper cycle.[4] Understanding this mechanism is crucial for troubleshooting and optimizing the reaction.

  • The Palladium Cycle: The active Pd(0) catalyst initiates the cycle by undergoing oxidative addition into the aryl-iodine bond of the substrate (3-amino-5-iodobenzoic acid), forming a Pd(II) intermediate.

  • The Copper Cycle: Concurrently, the copper(I) cocatalyst reacts with the terminal alkyne (trimethylsilylacetylene) in the presence of an amine base (e.g., triethylamine) to form a copper acetylide species. This step increases the nucleophilicity of the alkyne.

  • Transmetalation: The key synergistic step involves the transfer of the acetylide ligand from copper to the palladium(II) center, regenerating the copper(I) catalyst. This is often the rate-determining step.[5]

  • Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to form the new carbon-carbon bond of the desired product and regenerate the active Pd(0) catalyst, which re-enters the catalytic cycle.[6]

The use of a copper(I) cocatalyst is critical as it allows the reaction to proceed at much milder temperatures (often room temperature) compared to copper-free variants.[4]

Sonogashira_Mechanism cluster_copper Copper Cycle pd0 Pd(0)L₂ pd_intermediate Ar-Pd(II)L₂-I pd0->pd_intermediate oxidative_addition aryl_halide Ar-I oxidative_addition Oxidative Addition pd_intermediate->pd0 pd_alkynyl Ar-Pd(II)L₂-C≡C-R pd_intermediate->pd_alkynyl transmetalation reductive_elimination Reductive Elimination product Ar-C≡C-R transmetalation Transmetalation pd_alkynyl->pd0 reductive_elimination pd_alkynyl->product cu_catalyst Cu(I)I cu_acetylide Cu-C≡C-R cu_catalyst->cu_acetylide + Alkyne + Base alkyne H-C≡C-R base Base (Et₃N) cu_acetylide->pd_intermediate Transfers Acetylide cu_acetylide->cu_catalyst + Ar-Pd(II)L₂-I

Caption: The interconnected catalytic cycles of the Sonogashira coupling.

Experimental Design & Rationale

Overall Synthetic Strategy

The synthesis is designed as a two-step process to avoid complications associated with the direct use of acetylene gas and to prevent side reactions involving the acidic proton of a terminal alkyne.

Synthesis_Workflow start Start: 3-Amino-5-iodobenzoic acid step1 Step 1: Sonogashira Coupling (TMS-Acetylene, Pd/Cu catalyst, Et₃N, THF) start->step1 intermediate Intermediate: TMS-protected product step1->intermediate step2 Step 2: Deprotection (K₂CO₃, Methanol) intermediate->step2 purification Workup & Purification step2->purification final_product Final Product: 3-Amino-5-ethynylbenzoic acid characterization Characterization (NMR, MS, HPLC) final_product->characterization purification->final_product

Caption: Overall workflow for the synthesis of the target compound.

Choice of Reagents and Conditions
ComponentSelectionRationale
Aryl Halide 3-Amino-5-iodobenzoic acidThe Carbon-Iodine bond is the most reactive among halogens for oxidative addition to Pd(0), allowing for milder reaction conditions (lower temperature, shorter time) compared to bromides or chlorides.[7]
Alkyne Trimethylsilylacetylene (TMSA)A liquid, easy-to-handle source of the ethynyl group. The TMS protecting group prevents Glaser homocoupling and other side reactions.[4]
Pd Catalyst PdCl₂(PPh₃)₂A stable, air-tolerant Pd(II) precatalyst that is reduced in situ to the active Pd(0) species.[4][8]
Cu Cocatalyst Copper(I) Iodide (CuI)The standard and most effective cocatalyst for activating the alkyne and facilitating the crucial transmetalation step at low temperatures.[9]
Base Triethylamine (Et₃N)Acts as both the base to neutralize the HI byproduct and often as a co-solvent. It must be anhydrous and deoxygenated.[2]
Solvent Tetrahydrofuran (THF)An aprotic solvent that effectively dissolves the organic reactants and catalysts. It should be anhydrous and deoxygenated.[5]
Atmosphere Inert (Argon or Nitrogen)Essential to prevent oxidation of the Pd(0) catalyst and to suppress the primary side reaction: oxidative homocoupling of the alkyne (Glaser coupling).[2][8]
Deprotection Agent Potassium Carbonate (K₂CO₃)A mild and inexpensive base for the efficient cleavage of the silicon-carbon bond without affecting other functional groups.

Detailed Experimental Protocol

Safety Precaution: This procedure must be conducted in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, a lab coat, and appropriate gloves, must be worn at all times. All glassware should be oven- or flame-dried before use to ensure anhydrous conditions.

Step 1: Sonogashira Coupling of 3-Amino-5-iodobenzoic acid with TMSA
  • Apparatus Setup: To a dry 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, a condenser, and a nitrogen/argon inlet, add 3-amino-5-iodobenzoic acid (1.0 eq, 2.63 g, 10.0 mmol), dichlorobis(triphenylphosphine)palladium(II) (PdCl₂(PPh₃)₂) (0.03 eq, 210 mg, 0.3 mmol), and copper(I) iodide (CuI) (0.06 eq, 114 mg, 0.6 mmol).

  • Inert Atmosphere: Evacuate and backfill the flask with nitrogen or argon three times to establish an inert atmosphere.

  • Solvent and Reagent Addition: Add anhydrous, degassed tetrahydrofuran (THF, 40 mL) and anhydrous, degassed triethylamine (Et₃N, 3.0 eq, 4.2 mL, 30.0 mmol) via syringe.

  • Alkyne Addition: Add trimethylsilylacetylene (TMSA) (1.2 eq, 1.7 mL, 12.0 mmol) dropwise via syringe over 5 minutes.

  • Reaction: Stir the resulting suspension at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 4-6 hours.

  • Workup: Upon completion, cool the reaction mixture to room temperature and concentrate it under reduced pressure to remove the solvent.

  • Extraction: Redissolve the residue in ethyl acetate (50 mL) and water (30 mL). Transfer to a separatory funnel. Wash the organic layer sequentially with saturated aqueous ammonium chloride (2 x 30 mL) and brine (1 x 30 mL).[7]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude TMS-protected product as a solid. This material is often pure enough to proceed to the next step without further purification.

Step 2: Deprotection of the TMS Group
  • Reaction Setup: Dissolve the crude TMS-protected intermediate from the previous step in methanol (50 mL) in a 100 mL round-bottom flask.

  • Base Addition: Add potassium carbonate (K₂CO₃) (2.0 eq, 2.76 g, 20.0 mmol) to the solution.

  • Reaction: Stir the mixture at room temperature for 2-3 hours. Monitor the completion of the deprotection by TLC, observing the disappearance of the starting material spot and the appearance of the more polar product spot.

  • Solvent Removal: Concentrate the reaction mixture under reduced pressure to remove the methanol.

  • Acidification and Precipitation: Add deionized water (50 mL) to the residue. Stir vigorously and slowly acidify the mixture to pH ~5-6 by the dropwise addition of 1 M HCl. The product will precipitate out of the solution.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with cold deionized water (2 x 20 mL) to remove inorganic salts.

  • Drying: Dry the isolated solid under high vacuum to afford the final product, 3-amino-5-ethynylbenzoic acid.

Expected Results & Troubleshooting

ParameterExpected Outcome
Yield (Overall) 75-85%
Appearance Off-white to light brown solid
Purity (by HPLC) >95% after purification
¹H NMR Expect characteristic peaks for the aromatic protons and the acetylenic proton (~4.0 ppm).
Mass Spec (ESI-) [M-H]⁻ expected at m/z = 160.04
ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive Pd catalyst (degraded).2. Insufficiently anhydrous/anaerobic conditions.3. Poor quality of CuI or base.1. Use fresh catalyst from a reliable source.2. Ensure proper drying of glassware and degassing of solvents.3. Use freshly opened or purified reagents.
Significant Homocoupling (Glaser Product) Presence of oxygen in the reaction flask.Rigorously degas all solvents and ensure a positive pressure of inert gas throughout the reaction. Slow addition of the alkyne can also help.[8]
Formation of Dark Pd Mirror or Black Precipitate Catalyst decomposition, often due to impurities or oxygen.Ensure high-purity reagents and strict anaerobic conditions. Adding a slight excess of the phosphine ligand can sometimes stabilize the catalyst.[10]
Incomplete Deprotection Insufficient base or reaction time.Increase the amount of K₂CO₃ to 2.5-3.0 equivalents or extend the reaction time. Monitor carefully by TLC.

Conclusion

The protocol detailed herein provides a reliable and efficient pathway for the synthesis of 3-amino-5-ethynylbenzoic acid. By employing a Sonogashira coupling with a protected alkyne followed by a straightforward deprotection, this method avoids the hazards of using acetylene gas while ensuring high yields and purity. The mechanistic insights and troubleshooting guide offer a framework for adapting this procedure to other substrates, underscoring the versatility of the Sonogashira reaction in modern synthetic chemistry for drug discovery and materials science applications.

References

  • Grokipedia. Sonogashira coupling. Grokipedia.
  • YouTube. (2019). Sonogashira coupling.
  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. Available at: [Link].

  • ThalesNano Inc. Flow Chemistry: Sonogashira Coupling.
  • NROChemistry. Sonogashira Coupling. NROChemistry.
  • ResearchGate. The Sonogashira coupling reaction mechanism. Available at: [Link].

  • Sabat, M., et al. (2022). Sonogashira cross-coupling as a key step in the synthesis of new glycoporphyrins. Organic & Biomolecular Chemistry, 20(11), 2263-2273. Available at: [Link].

  • Benchchem. 3-Amino-5-iodobenzoic acid. Benchchem.
  • ResearchGate. Synthesis of 3-amino-5-(5-oxo-5H-benzo[a]phenothiazin-6-ylamino) benzoic acid derivatives. Available at: [Link].

  • ResearchGate. Sonogashira coupling in natural product synthesis. Available at: [Link].

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Available at: [Link].

  • Organic Chemistry Portal. Sonogashira Coupling. Available at: [Link].

  • Wikipedia. Sonogashira coupling. Wikipedia. Available at: [Link].

  • Al-Zoubi, R. M., et al. (2023). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. RSC Advances, 13(8), 5186-5206. Available at: [Link].

  • Reddit. (2021). Sonogashira coupling. r/Chempros. Available at: [Link].

Sources

Application

Technical Application Note: Fmoc Protection of 3-Amino-5-ethynylbenzoic Acid for SPPS

Executive Summary & Strategic Rationale The incorporation of non-canonical amino acids (ncAAs) into peptide sequences is a cornerstone of modern peptidomimetics. 3-Amino-5-ethynylbenzoic acid represents a high-value "cli...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

The incorporation of non-canonical amino acids (ncAAs) into peptide sequences is a cornerstone of modern peptidomimetics. 3-Amino-5-ethynylbenzoic acid represents a high-value "click-ready" building block. Its rigid aromatic scaffold provides structural constraint, while the meta-ethynyl group serves as an orthogonal handle for Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).

This guide details the Fmoc protection of the aniline moiety of 3-amino-5-ethynylbenzoic acid. Unlike aliphatic amines, the aniline nitrogen exhibits reduced nucleophilicity due to resonance delocalization, requiring optimized acylation protocols. Furthermore, the terminal alkyne must remain intact, necessitating conditions that avoid base-catalyzed polymerization or degradation.

Key Technical Advantages:

  • Orthogonality: The ethynyl group is stable to standard Fmoc SPPS deprotection (20% piperidine) and cleavage (95% TFA) conditions.

  • Rigidity: The benzoic acid core restricts conformational freedom, potentially stabilizing secondary structures.

  • Versatility: Enables post-synthetic modification (stapling, labeling, or conjugation) via click chemistry.

Chemical Strategy & Mechanism[1]

The protection strategy utilizes 9-Fluorenylmethoxycarbonyl chloride (Fmoc-Cl) rather than the succinimidyl ester (Fmoc-OSu). While Fmoc-OSu is standard for aliphatic amino acids to minimize dipeptide formation, the lower nucleophilicity of the aniline nitrogen in 3-amino-5-ethynylbenzoic acid necessitates the higher reactivity of the acid chloride.

The reaction proceeds via a Schotten-Baumann mechanism in a biphasic or mixed aqueous-organic system, using a weak inorganic base (NaHCO₃ or Na₂CO₃) to scavenge the HCl byproduct without deprotonating the terminal alkyne (


).
Reaction Scheme

ReactionScheme Start 3-Amino-5-ethynylbenzoic Acid (Free Aniline) Reagents Fmoc-Cl NaHCO3 Dioxane/H2O Inter Tetrahedral Intermediate Start->Inter Nucleophilic Attack Product Fmoc-3-Amino-5-ethynylbenzoic Acid (Protected Building Block) Inter->Product Elimination of Cl-

Figure 1: Reaction pathway for the Fmoc protection of the aniline moiety using Fmoc-Cl under Schotten-Baumann conditions.

Detailed Protocol: Fmoc Protection

Safety Note: Fmoc-Cl is corrosive and a lachrymator. Work in a fume hood. The starting material contains a terminal alkyne; avoid contact with copper/silver salts during bulk storage to prevent acetylide formation.

Materials Required[1][2][3][4][5][6][7][8][9]
  • Substrate: 3-Amino-5-ethynylbenzoic acid (1.0 eq)

  • Reagent: Fmoc-Cl (1.1 – 1.2 eq)

  • Base: Sodium Bicarbonate (NaHCO₃) (2.5 eq)

  • Solvent: 1,4-Dioxane and Deionized Water (1:1 v/v)

  • Quench: 1M Hydrochloric Acid (HCl)

Step-by-Step Procedure
  • Solubilization & Basification:

    • In a round-bottom flask equipped with a magnetic stir bar, suspend 3-Amino-5-ethynylbenzoic acid (e.g., 5.0 mmol, 806 mg) in Water (15 mL).

    • Add NaHCO₃ (12.5 mmol, 1.05 g) slowly. The carboxylic acid will deprotonate, and the solid should dissolve to form a clear or slightly yellow solution.

    • Add 1,4-Dioxane (15 mL) to the aqueous solution. Note: Dioxane ensures the solubility of the lipophilic Fmoc-Cl.

  • Acylation (The Critical Step):

    • Cool the reaction mixture to 0°C (ice bath). This controls the exotherm and minimizes hydrolysis of Fmoc-Cl.

    • Dissolve Fmoc-Cl (6.0 mmol, 1.55 g) in a minimal amount of 1,4-Dioxane (approx. 5-10 mL).

    • Add the Fmoc-Cl solution dropwise to the stirring reaction mixture over 15–20 minutes.

    • Checkpoint: A white precipitate (the product or Fmoc-byproducts) may begin to form. This is normal.

  • Reaction Progression:

    • Allow the mixture to warm to Room Temperature (20–25°C) naturally.

    • Stir vigorously for 4–12 hours .

    • Validation: Monitor by TLC (System: CHCl₃/MeOH/AcOH 90:8:2) or LC-MS.[1][2] The starting aniline (lower Rf) should disappear.

  • Workup & Precipitation:

    • Dilute the reaction mixture with Water (50 mL).

    • Wash the basic aqueous layer with Diethyl Ether (2 x 30 mL) to remove unreacted Fmoc-Cl and Fmoc-dimer byproducts. Crucial: The product is in the aqueous layer as the carboxylate salt.

    • Acidify the aqueous phase carefully with 1M HCl to pH 1–2 while stirring.

    • The Fmoc-3-amino-5-ethynylbenzoic acid will precipitate as a white to off-white solid.

  • Isolation & Purification:

    • Filter the solid using a Buchner funnel.

    • Wash the filter cake thoroughly with 0.1M HCl (to remove trapped salts) and then with Hexane (to remove trace dioxane).

    • Drying: Lyophilize or dry in a vacuum desiccator over P₂O₅ overnight.

    • Optional Recrystallization: If purity is <95% by HPLC, recrystallize from Ethanol/Water or Ethyl Acetate/Hexane.

Analytical Validation

Before using the building block in SPPS, verify its identity and purity.

ParameterMethodAcceptance Criteria
Purity RP-HPLC (C18, ACN/H2O + 0.1% TFA)> 98% (Area under curve)
Identity ESI-MS (Negative Mode)[M-H]⁻ = 382.1 (Calc. MW: 383.4)
Structure ¹H-NMR (DMSO-d₆)Fmoc: 7.3–7.9 ppm (8H, m), 4.3–4.5 ppm (3H, m).Aromatic Core: ~7.5–8.2 ppm (3H, s/d).Alkyne: ~4.2 ppm (1H, s, -C≡CH).
Free Amine Kaiser Test / NinhydrinNegative (Colorless/Yellow)

SPPS Integration Protocol

Once synthesized, the Fmoc-3-amino-5-ethynylbenzoic acid is ready for solid-phase synthesis. Due to the steric bulk of the Fmoc group and the rigidity of the benzoate, coupling requires efficient activation.

Coupling Workflow (Manual or Automated)
  • Resin Preparation: Swell resin (e.g., Rink Amide or Wang) in DMF for 30 min.

  • Activation (In situ):

    • Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is preferred over HBTU for aromatic acids.

    • Base: DIEA (Diisopropylethylamine).

    • Ratio: AA : HATU : DIEA = 3 : 2.9 : 6 (relative to resin loading).

    • Note: Pre-activate for only 30-60 seconds to avoid racemization (though less relevant for this achiral benzoate, it prevents side reactions).

  • Coupling:

    • Add activated mixture to resin.[3] Shake/vortex for 60–120 minutes at RT.

    • Double Coupling: Recommended for this building block to ensure quantitative loading.

  • Fmoc Deprotection:

    • Standard 20% Piperidine in DMF (2 x 10 min).

    • Warning: The resulting free aniline is less nucleophilic than aliphatic amines. The next amino acid coupling to this aniline may require double coupling or symmetric anhydride activation .

SPPS Workflow Diagram

SPPS_Workflow cluster_click Post-Cleavage Application Start Resin-Bound Peptide (N-term Free) Coupling Couple Fmoc-3-Amino-5-ethynylbenzoic Acid (HATU/DIEA, 2h) Start->Coupling Wash1 Wash (DMF/DCM) Coupling->Wash1 Deprotect Fmoc Removal (20% Piperidine) Wash1->Deprotect NextAA Couple Next Amino Acid (Force conditions for Aniline) Deprotect->NextAA Click CuAAC Click Reaction (Azide-Tag + Cu(I)) NextAA->Click Cleavage & Purification

Figure 2: Integration of the ethynyl-benzoate building block into standard SPPS cycles.

References

  • Fmoc Solid Phase Peptide Synthesis: A Practical Approach. Chan, W.C., White, P.D. (Eds.), Oxford University Press, 2000. (Standard reference for Fmoc-Cl protocols).
  • One-Step Synthesis of 3-(Fmoc-amino acid)-3,4-diaminobenzoic Acids. ACS Omega, 2023. [Link] (Describes analogous Fmoc protection of aminobenzoic acid derivatives).

  • Solid Phase Peptide Synthesis (SPPS) Explained. CEM Corporation. [Link] (General SPPS workflow and automation).

  • Fmoc protection of aniline derivatives. ChemPros Reddit Archive/Discussion, 2020. [Link] (Practical insights on aniline nucleophilicity in SPPS).

Sources

Method

Application Note: Amide Bond Formation with 3-Amino-5-ethynylbenzoic Acid

[1] Abstract & Strategic Overview 3-Amino-5-ethynylbenzoic acid is a high-value bifunctional scaffold in medicinal chemistry and chemical biology. It serves as a rigid aromatic linker capable of "Click" chemistry (CuAAC)...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Abstract & Strategic Overview

3-Amino-5-ethynylbenzoic acid is a high-value bifunctional scaffold in medicinal chemistry and chemical biology. It serves as a rigid aromatic linker capable of "Click" chemistry (CuAAC) via its ethynyl group, while simultaneously offering an aniline and a benzoic acid moiety for amide diversification.[1][2]

The Core Challenge: The molecule is zwitterionic and amphoteric.[1][2] It possesses both a nucleophilic amine (aniline,


) and an electrophilic precursor (carboxylic acid, 

).[1][2]
  • Risk: Direct activation of the carboxylic acid without protecting the amine will lead to rapid oligomerization (self-coupling).[2]

  • Constraint: The terminal alkyne is generally stable to standard peptide coupling conditions but must be shielded from adventitious transition metals (e.g., Cu, Pd) during the coupling phase to prevent premature cyclization or homocoupling (Glaser coupling).

This guide provides two distinct, validated workflows to ensure chemoselectivity:

  • Workflow A: Utilization as an Electrophile (Coupling to external amines).[1][2]

  • Workflow B: Utilization as a Nucleophile (Coupling to external acids).[1][2]

Chemical Properties & Handling[2]

PropertySpecificationHandling Note
Molecular Weight 161.16 g/mol
Solubility DMSO, DMF, NMPPoor solubility in water/DCM.[1][2] Use polar aprotic solvents for coupling.[1][2]
Reactivity Profile Aniline (Low Nucleophilicity)Requires strong activation of the coupling partner (e.g., HATU, Acid Chlorides).[2]
Stability Acid/Base StableTerminal alkyne is stable to TFA (Boc removal) and LiOH (Ester hydrolysis).[1][2]
Storage -20°C, DesiccatedProtect from light to prevent potential alkyne polymerization over long periods.[1][2]

Workflow A: Coupling as an Electrophile (Carboxyl Activation)[2]

Objective: React the carboxylic acid of the scaffold with an external amine (


).[2]
Critical Step:  The internal aniline MUST be protected (e.g., Boc) to prevent self-polymerization.[2]
Diagram: Protection-Activation Strategy

WorkflowA Start 3-Amino-5-ethynylbenzoic acid Step1 1. N-Protection (Boc2O, NaOH) Start->Step1 Prevent Self-Coupling Inter1 Intermediate: 3-(Boc-amino)-5-ethynylbenzoic acid Step1->Inter1 Step2 2. Activation & Coupling (HATU, DIEA, R-NH2) Inter1->Step2 Chemoselective Product Final Amide Product (Protected) Step2->Product

Figure 1: Workflow for utilizing the scaffold as an acid component. Protection is mandatory.[1]

Protocol A: Step-by-Step
Step 1: N-Boc Protection

The aniline is less nucleophilic than aliphatic amines, but Boc-protection is standard to render it inert.[1][2]

  • Dissolve 3-Amino-5-ethynylbenzoic acid (1.0 equiv) in a mixture of THF/Water (1:1) or Dioxane/Water (1:1).[1][2]

  • Add NaOH (2.5 equiv) to solubilize the acid and deprotonate the amine.[2]

  • Add

    
     (1.2 equiv) dropwise at 0°C.
    
  • Stir at Room Temperature (RT) for 12–16 hours.

  • Workup: Acidify to pH 2–3 with 1M HCl (careful: gas evolution). Extract with EtOAc.[1][2][3][4] Wash with brine, dry over

    
    .[1][2]
    
  • Result: 3-(tert-butoxycarbonylamino)-5-ethynylbenzoic acid.[1][2]

Step 2: Amide Coupling (HATU Method)

Rationale: HATU is preferred over EDC/HOBt because the steric bulk of the 3,5-substitution pattern and the electronic deactivation from the alkyne can make the acid slower to react.

  • Dissolve the N-Boc protected intermediate (1.0 equiv) in anhydrous DMF (0.1 M concentration).

  • Add HATU (1.1 equiv) and DIEA (Diisopropylethylamine, 3.0 equiv).[1][2] Stir for 5 minutes to form the activated ester.

  • Add the external Amine (

    
    , 1.1–1.2 equiv).[1][2]
    
  • Stir at RT for 2–4 hours. Monitor by LC-MS.[1][2][5]

  • Workup: Dilute with EtOAc, wash with 5% LiCl (to remove DMF), then saturated

    
     and brine.
    

Workflow B: Coupling as a Nucleophile (Aniline Activation)[2]

Objective: React the aniline of the scaffold with an external carboxylic acid (


).[2]
Critical Step:  The aniline is electron-deficient (withdrawn by the carboxyl and ethynyl groups).[2] Standard coupling (EDC) may fail.[1][2] High-energy activation is required.[1][2]
Diagram: Aniline Coupling Strategy

WorkflowB Start 3-Amino-5-ethynylbenzoic acid Step1 1. C-Protection (MeOH, SOCl2) Start->Step1 Mask Acid Inter1 Intermediate: Methyl 3-amino-5-ethynylbenzoate Step1->Inter1 Step2 2. Coupling (Acid Chloride OR HATU) Inter1->Step2 Drive Low Nucleophilicity Product Final Amide Product Step2->Product

Figure 2: Workflow for utilizing the scaffold as an amine component.[1][2] Esterification prevents interference.[1][2]

Protocol B: Step-by-Step
Step 1: Methyl Ester Formation[2][6]
  • Dissolve 3-Amino-5-ethynylbenzoic acid in dry Methanol.

  • Add Thionyl Chloride (

    
    , 2.0 equiv) dropwise at 0°C (Exothermic!).
    
  • Reflux for 2–4 hours.

  • Concentrate in vacuo to yield the methyl ester hydrochloride salt.

Step 2: Difficult Amide Coupling

Option A: Acid Chloride Method (Recommended for low reactivity anilines)[1][2]

  • Convert external acid (

    
    ) to acid chloride (
    
    
    
    ) using Oxalyl Chloride/DMF(cat).[1][2]
  • Dissolve Methyl 3-amino-5-ethynylbenzoate (from Step 1) in DCM or THF.

  • Add Pyridine or

    
     (3.0 equiv).[1][2]
    
  • Add

    
     dropwise at 0°C.
    
  • Stir allowing to warm to RT.

Option B: HATU/HOAt Method

  • Dissolve External Acid (

    
    , 1.1 equiv) in DMF.[1][2]
    
  • Add HATU (1.2 equiv) and DIEA (3.0 equiv).[1][2]

  • Add Methyl 3-amino-5-ethynylbenzoate.

  • Heat: If reaction is sluggish at RT, heat to 50°C. The alkyne is stable at this temperature.

Troubleshooting & Optimization

ObservationProbable CauseSolution
Low Yield (Workflow A) Steric hindrance of the benzoic acid.[1][2]Switch from HATU to COMU or T3P (Propylphosphonic anhydride).[1][2]
No Reaction (Workflow B) Aniline is too electron-poor.Use Acid Chlorides or Mixed Anhydrides (isobutyl chloroformate).[1][2]
Black Precipitate Alkyne degradation via metal contamination.[1][2]Ensure all solvents are degassed; add EDTA if trace metals are suspected.[1][2]
Oligomerization Incomplete protection.[1][2]Verify purity of Boc-protected or Ester-protected intermediate via NMR before coupling.[1][2]

References

  • Valeur, E., & Bradley, M. (2009).[1][2] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[1][2] Link

  • El-Faham, A., & Albericio, F. (2011).[1][2] Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.[1][2] Link[2]

  • Li, H., & Le, X. (2017).[1][2] Click Chemistry in Medicinal Chemistry: Applications of the CuAAC Reaction. Drug Discovery Today, 22(10).[1][2] (Contextual grounding for ethynyl stability).

  • Montalbetti, C. A., & Falque, V. (2005).[1][2] Amide bond formation and peptide coupling.[1][2][3][7][8] Tetrahedron, 61(46), 10827-10852.[1][2] Link[2]

Sources

Application

Application Note: Rigid Alkyne Linker Installation using Ethynyl Aminobenzoic Acid

Executive Summary This guide details the protocol for utilizing Ethynyl Aminobenzoic Acid (EABA) derivatives (specifically 4-amino-3-ethynylbenzoic acid or 3-ethynyl-4-aminobenzoic acid) as rigid, heterobifunctional link...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the protocol for utilizing Ethynyl Aminobenzoic Acid (EABA) derivatives (specifically 4-amino-3-ethynylbenzoic acid or 3-ethynyl-4-aminobenzoic acid) as rigid, heterobifunctional linkers in bioconjugation. Unlike flexible PEG spacers, the aminobenzoic acid core provides a rigid aromatic scaffold , preventing the "folding back" of hydrophobic payloads onto the protein surface. This protocol covers the two-stage conjugation strategy:

  • Installation: Covalent attachment of the EABA linker to a biomolecule via amide bond formation.

  • Conjugation: Orthogonal labeling of the installed alkyne handle using Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Target Audience: Protein Chemists, Medicinal Chemists, and Assay Developers.

Scientific Mechanism & Rationale

Why Ethynyl Aminobenzoic Acid?

In bioconjugation, linker geometry dictates the final conjugate's performance. Flexible linkers (PEGs, aliphatic chains) often lead to fluorophore quenching or reduced drug efficacy due to steric shielding. EABA offers three distinct advantages:

  • Rigidity: The benzene ring enforces a fixed distance between the biomolecule and the payload, crucial for FRET pairs and maintaining ligand accessibility.

  • Orthogonality: The ethynyl (alkyne) group is chemically inert to native biological functional groups (amines, thiols, hydroxyls), allowing for highly specific "Click" reactions.

  • Dual-Functionality: The presence of both an amino group and a carboxylic acid allows for versatile attachment strategies (e.g., C-terminus vs. N-terminus labeling) or further derivatization (e.g., converting the amine to a diazonium salt for azo-coupling).

Reaction Pathway

The workflow follows a "Handle Installation -> Click Conjugation" logic.

  • Activation: The carboxylic acid of EABA is activated using EDC/NHS to form a reactive NHS-ester.

  • Coupling: The NHS-ester reacts with primary amines (Lysine residues) on the target protein.

  • Click Reaction: The now "alkyne-functionalized" protein reacts with an azide-tagged payload via CuAAC.

Bioconjugation_Workflow EABA Ethynyl Aminobenzoic Acid (EABA) Activation Carboxyl Activation (EDC/s-NHS) EABA->Activation NHS_Ester Reactive NHS-Ester Activation->NHS_Ester  Active Ester Formation   Intermediate Alkyne-Labeled Protein NHS_Ester->Intermediate  Amide Bond Formation   Protein Target Protein (Lysine-NH2) Protein->Intermediate Click CuAAC Reaction (CuSO4 / THPTA) Intermediate->Click Azide Azide-Payload (Fluorophore/Drug) Azide->Click Final Rigid Bioconjugate Click->Final  Triazole Linkage  

Figure 1: Step-wise workflow for installing the rigid alkyne linker and subsequent click conjugation.

Materials & Reagents

ComponentSpecificationPurpose
EABA Linker 4-amino-3-ethynylbenzoic acid (High Purity >95%)Rigid Alkyne Scaffold
Activation Reagents EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) Sulfo-NHS (N-hydroxysulfosuccinimide)Carboxyl activation
Solvent Anhydrous DMSO or DMFLinker solubilization
Coupling Buffer PBS (pH 7.2 - 7.5) or Bicarbonate BufferProtein conjugation environment
Click Reagents CuSO₄ (Copper II Sulfate) Sodium Ascorbate THPTA Ligand (Critical)Catalyzing the click reaction while protecting protein
Purification Zeba™ Spin Desalting Columns (7K MWCO)Removing unreacted small molecules

Experimental Protocols

Protocol A: Linker Activation & Protein Installation

Objective: Covalently attach the EABA linker to surface lysines of the target protein.

Pre-requisite: Ensure the protein is in an amine-free buffer (PBS is ideal). Tris or Glycine buffers must be dialyzed out.

  • Linker Solubilization:

    • Dissolve 2 mg of Ethynyl Aminobenzoic Acid in 100 µL of anhydrous DMSO.

    • Note: EABA is hydrophobic; ensure complete dissolution.

  • In-Situ Activation (EDC/NHS):

    • Add 1.2 equivalents of EDC and 1.1 equivalents of Sulfo-NHS to the EABA solution.

    • Incubate at room temperature (RT) for 15 minutes.

    • Chemistry Check: This converts the carboxyl group into a semi-stable amine-reactive NHS ester.

  • Conjugation:

    • Dilute the target protein to 2–5 mg/mL in PBS (pH 7.4).

    • Add the activated EABA solution to the protein.

    • Stoichiometry: Use a 10-20 molar excess of linker over protein. Keep the final DMSO concentration <10% to prevent protein precipitation.

    • Incubate for 2 hours at RT or overnight at 4°C with gentle agitation.

  • Purification (Critical):

    • Remove unreacted linker and byproducts using a desalting column (e.g., PD-10 or Zeba Spin) equilibrated with PBS.

    • Validation: Measure A280. The EABA linker has absorbance in the UV range; a shift in the protein's UV spectrum or Mass Spec analysis (MALDI-TOF) confirms attachment.

Protocol B: The "Click" Reaction (CuAAC)

Objective: Conjugate the Alkyne-Protein with an Azide-Payload.

Safety Note: Copper (Cu) can generate Reactive Oxygen Species (ROS) that degrade proteins. You must use a ligand (THPTA or TBTA) to chelate Cu(I) and protect the biomolecule.

  • Prepare Stock Solutions:

    • CuSO₄: 20 mM in water.

    • THPTA Ligand: 50 mM in water.

    • Sodium Ascorbate: 100 mM in water (Prepare FRESH).

    • Azide-Payload: 10 mM in DMSO.

  • Complex Formation:

    • Premix CuSO₄ and THPTA in a 1:5 molar ratio (e.g., 10 µL CuSO₄ + 50 µL THPTA). Incubate for 5 mins. This ensures all copper is complexed before touching the protein.

  • Reaction Assembly:

    • To the Alkyne-Protein solution (from Protocol A), add:

      • Azide-Payload (2–5 molar excess over protein).

      • Cu-THPTA Complex (Final conc: 0.5 mM Cu).

      • Sodium Ascorbate (Final conc: 5 mM).

    • Order of Addition: Add Ascorbate LAST . It initiates the reaction by reducing Cu(II) to catalytic Cu(I).

  • Incubation:

    • Incubate for 30–60 minutes at RT in the dark (if using fluorophores).

  • Final Cleanup:

    • Pass the reaction through a desalting column or perform dialysis to remove copper, ligand, and excess azide.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Protein Precipitation High DMSO conc. or Linker HydrophobicityKeep DMSO <10%. If EABA aggregates, lower the molar excess during installation (e.g., from 20x to 10x).
Low Conjugation Yield Inefficient ActivationEnsure EDC/NHS are fresh (hygroscopic). Check pH of coupling buffer (must be pH 7.2–7.5).
Protein Degradation Copper Toxicity (ROS)Increase THPTA:Cu ratio to 10:1. Perform reaction at 4°C. Degas buffers to remove dissolved oxygen.
No Fluorescence (Click) Inactive CopperSodium Ascorbate oxidizes rapidly. Always make fresh ascorbate solution immediately before use.
Decision Logic for Linker Selection

Use the diagram below to confirm EABA is the correct choice for your application.

Linker_Selection Start Start: Select Linker Type Q1 Is spatial separation critical (e.g. FRET)? Start->Q1 Q2 Is the payload hydrophobic? Q1->Q2 Yes Flexible Use Flexible Linker (PEG / Aliphatic) Q1->Flexible No Q2->Flexible No EABA_Rec Use Ethynyl Aminobenzoic Acid (Rigid Scaffold) Q2->EABA_Rec Yes (Prevents folding back)

Figure 2: Decision matrix for selecting rigid vs. flexible linkers.

References

  • Thermo Fisher Scientific.Click-iT™ Reaction Buffers and Reagents. (General CuAAC protocols and THPTA usage).

  • Lumiprobe Corporation.Click Chemistry Protocol for Protein Labeling.

  • Zou, Y., et al. (2019). 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. Molecules.[1][2][3][4][5][6][7][8][9][10][11][12] (Discusses the chemical reactivity and scaffold properties of PABA derivatives).

  • Creative Peptides. Peptide Linkers: Rigid vs Flexible.[3][9] (Comparison of linker dynamics in bioconjugation).

  • AxisPharm.Peptide Linkers and Bioconjugation Tools.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Improving Sonogashira Coupling Yields for Aminobenzoic Acids

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for optimizing the Sonogashira cross-coupling reaction with aminobenzoic acid substrates. This guide is designed for researchers,...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for optimizing the Sonogashira cross-coupling reaction with aminobenzoic acid substrates. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges in achieving high yields and purity with these versatile but often tricky building blocks. Here, we move beyond standard protocols to address the specific issues arising from the dual functionality of aminobenzoic acids, providing in-depth, field-proven insights in a direct question-and-answer format.

Frequently Asked Questions (FAQs)
Q1: Why are Sonogashira couplings with aminobenzoic acids notoriously difficult?

The primary challenge stems from the substrate itself. Aminobenzoic acids possess both an amino (-NH₂) group and a carboxylic acid (-COOH) group. The lone pair of electrons on the nitrogen atom of the amino group can coordinate to the palladium catalyst, acting as a competing ligand. This coordination can inhibit or completely stall the catalytic cycle by preventing the binding of the intended aryl halide or phosphine ligand. Similarly, the carboxylate anion, formed under basic conditions, can also interact with the palladium center, further complicating the reaction.

Q2: What are the most critical parameters to screen when optimizing for a new aminobenzoic acid substrate?

When troubleshooting a low-yielding reaction, a systematic approach is key. The most impactful parameters to investigate are:

  • Catalyst System: The choice of palladium source and, more importantly, the phosphine ligand is paramount.

  • Base: The type of base (amine vs. inorganic) and its strength can dramatically affect both the deprotonation of the alkyne and the stability of the catalyst.

  • Solvent: The polarity and coordinating ability of the solvent influence reaction rates and catalyst stability.[1]

  • Copper Co-catalyst: Deciding whether to include or exclude a copper(I) salt is a critical choice that impacts reaction pathways and side products.

Q3: Should I use a copper co-catalyst? What are the pros and cons?

The use of a copper(I) co-catalyst is the traditional approach and defines the classic Sonogashira reaction.[2]

  • Pros: Copper(I) facilitates the deprotonation of the terminal alkyne to form a copper acetylide intermediate.[3] This intermediate readily undergoes transmetalation with the palladium complex, often accelerating the overall reaction rate and allowing for milder conditions.

  • Cons: The primary drawback is the promotion of a significant side reaction: the oxidative homocoupling of the terminal alkyne to form a diyne, often called Glaser coupling.[4][5] This process is particularly problematic in the presence of oxygen. For complex substrates, residual copper can also complicate purification and may be undesirable in pharmaceutical intermediates.

Q4: My main side product is the homocoupled alkyne dimer. How do I minimize this?

The formation of alkyne dimers is a classic sign of Glaser coupling.[5] The most effective strategy to prevent this is to switch to a copper-free protocol .[4] If a copper-catalyzed system is necessary, then rigorous exclusion of oxygen is mandatory. This involves:

  • Using properly dried, deoxygenated solvents.

  • Performing multiple freeze-pump-thaw cycles on the reaction mixture before heating.[6]

  • Maintaining a positive pressure of a high-purity inert gas (Argon or Nitrogen) throughout the reaction.

In-Depth Troubleshooting Guide

This section addresses specific experimental failures with detailed explanations and actionable solutions.

Problem 1: Low or No Conversion of the Halogenated Aminobenzoic Acid

Q: My reaction stalls, and I recover most of my starting aryl halide. What are the likely causes and solutions?

A: This is one of the most common failure modes and typically points to an issue within the palladium catalytic cycle, specifically a slow or inhibited oxidative addition step.

  • Causality: The reactivity of aryl halides in palladium-catalyzed couplings follows the order: I > Br > Cl.[7] This trend is governed by the carbon-halogen bond dissociation energy; the weaker C-I bond is much easier for the palladium catalyst to break.[7] Electron-donating groups on the aromatic ring, such as the amino group, further deactivate the aryl halide towards oxidative addition. The amino group can also directly inhibit the catalyst as previously mentioned.

  • Solutions:

    • Switch to a More Active Halide: If possible, use the iodo- or bromo- version of your aminobenzoic acid instead of the chloro- derivative.[7]

    • Increase Reaction Temperature: For less reactive halides like bromides and especially chlorides, higher temperatures are often necessary to overcome the activation energy of oxidative addition.[4] Monitor for potential degradation of your starting material or product.

    • Upgrade Your Ligand: Standard ligands like triphenylphosphine (PPh₃) may not be sufficient. Switch to electron-rich, bulky phosphine ligands which are designed to accelerate the rate-limiting oxidative addition step.[4] Excellent choices include cataCXium® A, SPhos, or XPhos.[3]

    • Check Catalyst and Reagent Quality: Ensure your palladium source is active and your base and solvents are pure and anhydrous. Old or improperly stored reagents can contain impurities that poison the catalyst.

Problem 2: The Reaction Mixture Turns Black and Yield Is Poor

Q: Shortly after heating, my reaction turns from a clear solution to a black suspension, and the reaction fails. What is happening?

A: The formation of a black precipitate is a tell-tale sign of palladium catalyst decomposition into palladium black (Pd(0) metal). While Pd(0) is the active catalytic state, its agglomeration and precipitation render it catalytically inactive.

  • Causality: This is often caused by ligand dissociation from the palladium center, leaving behind unstable, "naked" palladium species that rapidly decompose. Certain solvents, like THF, have been anecdotally reported to promote the formation of palladium black in some cases.[6] High temperatures can also accelerate decomposition. The amino group on the substrate can sometimes displace the phosphine ligand, leading to instability.

  • Solutions:

    • Use a More Robust Ligand: Bidentate (two-point binding) or sterically bulky monodentate phosphine ligands form more stable complexes with palladium and are less prone to dissociation. Consider ligands like Xantphos (bidentate) or t-butyl-based phosphines like cataCXium® A.[3]

    • Change the Solvent: If using THF, consider switching to a more polar aprotic solvent like DMF, DMA, or DMSO, which can sometimes help stabilize the catalytic species.[4][8]

    • Lower the Temperature: Operate at the lowest temperature that still allows for a reasonable reaction rate.

    • Consider a Copper-Free System: In some cases, the combination of copper, an amine base, and a phosphine ligand can lead to complex and unstable species. Simplifying the system by removing copper can sometimes improve catalyst stability.

Problem 3: The Reaction Works, but the Yield is Inconsistent and Not Reproducible

Q: I have gotten the reaction to work once, but I cannot reproduce the yield. What factors are most critical for reproducibility?

A: Reproducibility issues in Sonogashira couplings almost always trace back to insufficient control over the reaction atmosphere and reagent quality.

  • Causality: The Pd(0) catalyst is sensitive to oxidation, and the copper co-catalyst promotes side reactions in the presence of air.[5] Water can interfere with the base and affect the solubility of certain salts. The purity of the base, especially amine bases which can oxidize over time, is also critical.

  • Solutions:

    • Master Anhydrous & Anaerobic Technique: This is non-negotiable.

      • Glassware: Oven- or flame-dry all glassware immediately before use and cool under a stream of inert gas.

      • Solvents: Use freshly distilled or purchased anhydrous solvents packaged under inert gas. Solvents like DMF and amine bases should be stored over molecular sieves.

      • Deoxygenation: For maximum reproducibility, especially with copper, use a robust degassing method like freeze-pump-thaw (3 cycles). For routine work, sparging the solvent with argon for 20-30 minutes may be sufficient.

    • Purify Your Reagents: If using an amine base like triethylamine, consider distilling it before use. Ensure your aminobenzoic acid and alkyne are pure.

    • Precise Temperature Control: Use an oil bath with a contact thermometer for stable heating. Avoid the variable heating of sand baths.

Data & Parameter Selection Tables
Table 1: Guide to Palladium Catalyst & Ligand Selection
Catalyst/Ligand SystemKey Features & Typical Use CaseRecommended Loading
Pd(PPh₃)₄ "Classic" catalyst. Best for highly reactive substrates (aryl iodides). Can be thermally unstable.1-5 mol%
PdCl₂(PPh₃)₂ / CuI Standard system for aryl iodides and bromides. Requires in-situ reduction to Pd(0).1-3 mol% Pd, 2-5 mol% CuI
Pd(OAc)₂ + Bulky Ligand Versatile system. Ligand choice can be tailored to the substrate.1-2 mol% Pd, 2-4 mol% Ligand
(e.g., cataCXium® A, SPhos)Use Case: Essential for challenging substrates like aryl chlorides or electron-rich aryl bromides.[4]
Pd/C Heterogeneous catalyst. Can be used in copper- and ligand-free systems, simplifying workup.[9]5-10 mol%
Table 2: Guide to Solvent & Base Selection for Aminobenzoic Acids
SolventBaseAdvantagesDisadvantages & Considerations
Triethylamine (TEA) TEA (as base & solvent)Traditional method, base acts as solvent.Can promote catalyst decomposition. Requires higher temperatures.
THF / Dioxane TEA, DIPEAGood general-purpose solvents.Can promote Pd black formation.[6] Lower boiling points limit temperature range.
DMF / DMA TEA, K₂CO₃, Cs₂CO₃High boiling points, good solvating power for salts. Often improves yield for difficult substrates.[4]Can be difficult to remove during workup. Potential for substrate decomposition at high temp.
DMSO K₃PO₄, Cs₂CO₃Excellent for unreactive aryl chlorides. Can act as a stabilizing ligand in Cu-free systems.[10]High boiling point makes removal very difficult. Can oxidize some substrates at high temp.
Visualizations & Workflows
Sonogashira Catalytic Cycle

The diagram below illustrates the two intersecting catalytic cycles in a traditional copper-co-catalyzed Sonogashira reaction, as well as the pathway for the copper-free variant.

Sonogashira_Cycle Sonogashira Catalytic Cycle cluster_copper Copper-Catalyzed Path cluster_cu_free Copper-Free Path pd0 Pd(0)L₂ oxidative_add Oxidative Addition pd0->oxidative_add pd_complex Ar-Pd(II)L₂-X oxidative_add->pd_complex transmetalation Transmetalation pd_complex->transmetalation pi_complex π-Alkyne Complex [Ar-Pd(II)L-X(HC≡CR)] pd_complex->pi_complex + H-C≡CR - L pda_complex Ar-Pd(II)L₂-C≡CR transmetalation->pda_complex cu_halide CuX transmetalation->cu_halide reductive_elim Reductive Elimination pda_complex->reductive_elim reductive_elim->pd0 cu_acetylide Cu-C≡CR cu_acetylide->transmetalation hx H-X cu_halide->cu_acetylide + H-C≡CR + Base deprotonation Deprotonation (Base) pi_complex->deprotonation deprotonation->pda_complex arx Ar-X (Aminobenzoic Acid) arx->oxidative_add alkyne H-C≡CR product Ar-C≡CR product->reductive_elim base Base

Caption: The Sonogashira catalytic cycle.

Experimental Workflow for Reaction Setup

This diagram outlines the critical steps for setting up a reproducible Sonogashira coupling reaction under an inert atmosphere.

Workflow start Start: Prepare Reagents dry_glassware 1. Oven/Flame-Dry Schlenk Flask & Cool Under Inert Gas start->dry_glassware add_solids 2. Add Solids: - Halogenated Aminobenzoic Acid - Pd Catalyst & Ligand - CuI (if used) - Magnetic Stir Bar dry_glassware->add_solids purge 3. Evacuate & Backfill with Inert Gas (3x) add_solids->purge add_liquids 4. Add Anhydrous, Degassed Liquids: - Solvent - Amine Base (if liquid) - Terminal Alkyne purge->add_liquids degas 5. Degas Mixture (Freeze-Pump-Thaw or Sparge) add_liquids->degas react 6. Heat to Target Temperature with Vigorous Stirring degas->react monitor 7. Monitor Reaction Progress (TLC, LC-MS) react->monitor end Reaction Complete monitor->end

Caption: Standard workflow for inert atmosphere reaction setup.

Troubleshooting Decision Tree

If you are experiencing poor yields, follow this logical guide to diagnose the issue.

Caption: A decision tree for troubleshooting low-yielding reactions.

Experimental Protocols
Protocol 1: General Copper-Catalyzed Sonogashira Coupling

This protocol is a representative starting point for the coupling of a bromo-aminobenzoic acid with a terminal alkyne.[11]

  • Reaction Setup: To a dry Schlenk flask, add 4-amino-3-bromobenzoic acid (1.0 mmol, 1.0 equiv), bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 0.03 mmol, 3 mol%), and copper(I) iodide (CuI, 0.05 mmol, 5 mol%).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with argon gas three times.

  • Solvent and Base Addition: Under a positive pressure of argon, add anhydrous, degassed tetrahydrofuran (THF, 10 mL) and triethylamine (TEA, 3.0 mmol, 3.0 equiv). Stir until all solids are dissolved.

  • Alkyne Addition: Add phenylacetylene (1.2 mmol, 1.2 equiv) dropwise via syringe.

  • Reaction Conditions: Heat the reaction mixture to 60 °C and stir for 4-6 hours, monitoring progress by TLC.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite. Wash the filtrate with saturated aqueous NH₄Cl, then brine. Dry the organic layer over anhydrous Na₂SO₄.

  • Purification: Concentrate the organic layer under reduced pressure and purify the crude product by flash column chromatography.

Protocol 2: Copper-Free Sonogashira Coupling with a Bulky Ligand

This protocol is adapted for more challenging substrates where homocoupling is a significant issue.[3]

  • Reaction Setup: To a dry Schlenk flask, add 4-amino-3-bromobenzoic acid (1.0 mmol, 1.0 equiv), Pd(OAc)₂ (0.02 mmol, 2 mol%), and cataCXium® A (0.04 mmol, 4 mol%).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with argon gas three times.

  • Solvent and Base Addition: Under a positive pressure of argon, add anhydrous, degassed N,N-Dimethylformamide (DMF, 8 mL) and cesium carbonate (Cs₂CO₃, 2.0 mmol, 2.0 equiv).

  • Alkyne Addition: Add phenylacetylene (1.5 mmol, 1.5 equiv) dropwise via syringe.

  • Reaction Conditions: Heat the reaction mixture to 100 °C and stir for 12-18 hours, monitoring progress by TLC.

  • Work-up: After cooling, pour the reaction mixture into water (20 mL) and extract with ethyl acetate (3 x 15 mL). Combine the organic layers and wash with brine, then dry over anhydrous Na₂SO₄.

  • Purification: Concentrate the organic layer and purify the crude residue by flash column chromatography.

References
  • Benchchem. (2025). troubleshooting low yields in Sonogashira coupling of 2-chlorobenzoselenazole. BenchChem.
  • Wikipedia. (2024). Sonogashira coupling. Wikipedia. [Link]

  • Reddit. (2020). Sonogashira troubleshooting help needed. r/Chempros. [Link]

  • YouTube. (2019). Sonogashira coupling. [Link]

  • Reddit. (2020). Struggling to make a sonogashira coupling reaction happen. r/Chempros. [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. Organic Chemistry Portal. [Link]

  • Nikoshvili, L. Zh., et al. (2021). Copper- and Amine-free Sonogashira Cross-Coupling in the Presence of Ligandless Pd-containing Catalyst. Chemical Engineering Transactions, 89, 271-276. [Link]

  • YouTube. (2024). Sonogashira reaction | Solved Practice Problems | CSIR-NET | GATE | MSc. [Link]

  • Benchchem. (2025).
  • Nikoshvili, L. Zh., et al. (2021). Copper- and Amine-free Sonogashira Cross-Coupling in the Presence of Ligandless Pd-containing Catalyst. Chemical Engineering Transactions. [Link]

  • ResearchGate. (2024). Easy Copper, Ligand and Amine-Free Sonogashira Coupling Reaction Catalyzed by Palladium on Carbon at Low Catalyst Loading and by Exposure to Air. [Link]

  • Al-Masum, M., & Islam, M. S. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(13), 7396-7422. [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]

  • Sahoo, B., et al. (2022). Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials. ACS Omega, 7(30), 26493–26506. [Link]

  • Yang, M., et al. (2015). Copper-Free Sonogashira Cross-Coupling for Functionalization of Alkyne-Encoded Proteins in Aqueous Medium and in Bacterial Cells. ACS Chemical Biology, 10(12), 2867-2874. [Link]

  • Panda, S. (2023). Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. Sustainable Chemical Insight in Biological Exploration. [Link]

  • Sreelatha, A., & Anilkumar, G. (2023). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. Organic & Biomolecular Chemistry, 21(9), 1836-1853. [Link]

  • Benchchem. (2025). A Comparative Guide to Halogenated Aminobenzoic Acids in Cross-Coupling Reactions. BenchChem.
  • Benchchem. (2025). Application Note: A Detailed Experimental Protocol for the Sonogashira Coupling of 3-Amino-2-iodobenzamide. BenchChem.

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Optimization

Technical Support Center: Stabilizing 3-Amino-5-ethynylbenzoic Acid Against Oxidation

Welcome to the technical support center for 3-Amino-5-ethynylbenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on preventing the o...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3-Amino-5-ethynylbenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on preventing the oxidative degradation of this versatile chemical intermediate. Our goal is to equip you with the foundational knowledge and practical protocols to ensure the stability and purity of your compound throughout your experimental workflows.

Frequently Asked Questions (FAQs)

Q1: My initially off-white 3-Amino-5-ethynylbenzoic acid has turned yellow/brown upon storage. What is happening?

A1: The discoloration you are observing is a classic indicator of aniline oxidation. The amino group (-NH₂) on the benzene ring is susceptible to oxidation, which can be initiated by atmospheric oxygen, light, or trace metal impurities. This process leads to the formation of highly colored polymeric byproducts.

Q2: Is the ethynyl group on 3-Amino-5-ethynylbenzoic acid also prone to oxidation?

A2: While the primary site of oxidation is the aniline moiety, the ethynyl group can also be susceptible to oxidative degradation under harsh conditions, potentially leading to cleavage of the triple bond to form carboxylic acids.[1] However, the aniline oxidation is typically the more rapid and visually apparent degradation pathway under standard laboratory conditions.

Q3: Can I still use my discolored 3-Amino-5-ethynylbenzoic acid?

A3: It is strongly advised against using discolored material in sensitive downstream applications. The presence of oxidation byproducts can interfere with your reaction, lead to the formation of impurities, and compromise the integrity of your final product. Purification by recrystallization may be possible, but prevention is the most effective strategy.

Q4: What are the immediate steps I can take to prevent this oxidation?

A4: The most critical immediate steps are to store the compound under an inert atmosphere (nitrogen or argon), protect it from light by using an amber vial, and store it at a low temperature (refrigerated or frozen).

Troubleshooting Guide: Addressing Oxidation in Real-Time

This section provides a question-and-answer formatted guide to troubleshoot specific issues you may encounter during your experiments.

Issue 1: My reaction mixture containing 3-Amino-5-ethynylbenzoic acid darkens significantly upon adding a reagent.

  • Question: Why is my solution turning dark brown after adding my coupling reagent?

  • Answer: This is likely due to rapid oxidation of the aniline group. Several factors could be at play:

    • Atmospheric Oxygen: If your reaction is not performed under an inert atmosphere, the introduction of a reagent can disturb the headspace and introduce oxygen.

    • Reagent Incompatibility: Certain reagents, particularly some transition metal catalysts or strong oxidizing agents, can directly oxidize the aniline.

    • pH Change: A significant change in the pH of the reaction mixture can alter the oxidation potential of the aniline, making it more susceptible to oxidation.

  • Solutions:

    • Ensure Inert Atmosphere: Perform all additions and reactions under a positive pressure of nitrogen or argon. Use degassed solvents.

    • Reagent Purity: Ensure your reagents are free from peroxide impurities.

    • Controlled Addition: Add the problematic reagent slowly and at a reduced temperature to control any exothermic processes that might accelerate oxidation.

    • pH Control: Buffer your reaction mixture if appropriate for your chemical transformation.

Issue 2: I observe unexpected byproducts in my reaction analysis (TLC, LC-MS).

  • Question: My analysis shows multiple spots/peaks that I cannot identify. Could this be from oxidation?

  • Answer: Yes, aniline oxidation can lead to a complex mixture of byproducts, including dimers and polymers, which will appear as multiple spots on a TLC plate or peaks in an LC-MS chromatogram.

  • Solutions:

    • Run a Control Reaction: Set up a control reaction without your starting material to see if the byproducts originate from other reagents.

    • Incorporate an Antioxidant: Add a small amount of a suitable antioxidant to your reaction mixture.

    • Protect the Amine: If the oxidation is persistent and interfering with your desired reaction, consider protecting the amine group prior to the problematic step.

The Mechanism of Aniline Oxidation

Understanding the mechanism of aniline oxidation is crucial for designing effective preventative strategies. The process is typically a radical chain reaction initiated by the loss of an electron from the nitrogen atom of the amino group.

AnilineOxidation Aniline 3-Amino-5-ethynylbenzoic Acid RadicalCation Aniline Radical Cation Aniline->RadicalCation Dimerization Dimerization & Polymerization RadicalCation->Dimerization ColoredByproducts Colored Byproducts Dimerization->ColoredByproducts Initiators Initiators: - Oxygen (O2) - Light (hν) - Metal Ions (Mn+) Initiators->Aniline e- transfer

Caption: Simplified pathway of aniline oxidation.

The initial step is the formation of an aniline radical cation. This highly reactive intermediate can then undergo a variety of reactions, including dimerization and polymerization, leading to the formation of complex, conjugated systems that are responsible for the observed discoloration. The presence of electron-withdrawing groups, such as the ethynyl and carboxylic acid groups in 3-Amino-5-ethynylbenzoic acid, can influence the oxidation potential of the aniline.[2]

Preventative Strategies: A Proactive Approach

The most effective way to handle 3-Amino-5-ethynylbenzoic acid is to proactively prevent oxidation. The following strategies, from simple handling adjustments to chemical modifications, can significantly improve the stability of your compound.

Inert Atmosphere Techniques

Excluding oxygen is the first and most critical line of defense against aniline oxidation.

Protocol for a Reaction Under Inert Atmosphere:

  • Glassware Preparation: Dry all glassware in an oven at >100 °C for at least 4 hours and allow to cool in a desiccator.

  • Assembly: Assemble the glassware while hot and immediately place it under a positive pressure of dry nitrogen or argon.

  • Solvent Degassing: Degas all solvents by sparging with nitrogen or argon for at least 30 minutes, or by using the freeze-pump-thaw method for more sensitive reactions.

  • Reagent Addition: Add 3-Amino-5-ethynylbenzoic acid and other solid reagents to the reaction flask under a strong flow of inert gas. Dissolve the solids in the degassed solvent.

  • Liquid Additions: Add liquid reagents via syringe through a rubber septum.

  • Reaction Maintenance: Maintain a positive pressure of inert gas throughout the reaction, using a balloon or a bubbler system.

InertAtmosphere Start Start: Reaction Setup DryGlassware Oven-Dry Glassware Start->DryGlassware AssembleHot Assemble Glassware Hot DryGlassware->AssembleHot InertGas Place Under N2/Ar AssembleHot->InertGas DegasSolvents Degas Solvents InertGas->DegasSolvents AddSolids Add Solids Under Inert Gas DegasSolvents->AddSolids AddLiquids Add Liquids via Syringe AddSolids->AddLiquids MaintainPressure Maintain Positive Pressure AddLiquids->MaintainPressure End Reaction Complete MaintainPressure->End

Caption: Workflow for setting up a reaction under inert atmosphere.

Use of Antioxidants

Antioxidants are compounds that can sacrificially be oxidized, thereby protecting your target molecule. They are particularly useful when stringent inert atmosphere techniques are not feasible or when reagents themselves may have oxidative impurities.

AntioxidantClassRecommended Concentration (mol%)Notes
Butylated Hydroxytoluene (BHT)Phenolic0.1 - 1A common and effective radical scavenger.[3]
Ascorbic Acid (Vitamin C)Vitamin1 - 5Water-soluble, suitable for aqueous reaction media.[4]
Tocopherol (Vitamin E)Vitamin0.1 - 1Oil-soluble, suitable for non-polar organic solvents.[4]

Protocol for Using an Antioxidant:

  • Selection: Choose an antioxidant that is soluble in your reaction solvent and will not interfere with your desired chemical transformation.

  • Addition: Add the antioxidant to your reaction mixture at the beginning of the experiment, along with your 3-Amino-5-ethynylbenzoic acid.

  • Monitoring: Monitor your reaction as usual. The antioxidant should not significantly alter the reaction kinetics of your primary transformation.

Protective Group Chemistry

For multi-step syntheses where the aniline moiety is exposed to harsh or oxidative conditions, protecting the amino group is the most robust strategy. The ideal protective group should be easy to install, stable to the reaction conditions, and easy to remove without affecting other functional groups.

Common Amine Protecting Groups:

Protecting GroupAbbreviationProtection ReagentDeprotection Conditions
tert-ButoxycarbonylBocDi-tert-butyl dicarbonate (Boc)₂OStrong acid (e.g., TFA in DCM)[5]
CarboxybenzylCbzBenzyl chloroformateCatalytic hydrogenation (H₂, Pd/C)[5]
AcetylAcAcetic anhydride or acetyl chlorideAcidic or basic hydrolysis

Protocol for Boc Protection of 3-Amino-5-ethynylbenzoic Acid:

  • Dissolution: Dissolve 3-Amino-5-ethynylbenzoic acid in a suitable solvent such as a mixture of dioxane and water.

  • Base Addition: Add a base, such as sodium hydroxide, to deprotonate the carboxylic acid and facilitate the reaction.

  • Protection: Add di-tert-butyl dicarbonate ((Boc)₂O) to the solution and stir at room temperature until the reaction is complete (monitor by TLC or LC-MS).

  • Workup: Acidify the reaction mixture to protonate the carboxylic acid and extract the Boc-protected product with an organic solvent.

  • Purification: Purify the product by column chromatography or recrystallization.

ProtectionStrategy Start 3-Amino-5-ethynylbenzoic Acid Protection Protection (e.g., (Boc)2O) Start->Protection ProtectedCompound Protected Intermediate Protection->ProtectedCompound Reaction Harsh/Oxidative Reaction Step ProtectedCompound->Reaction Deprotection Deprotection (e.g., TFA) Reaction->Deprotection FinalProduct Desired Product Deprotection->FinalProduct

Caption: Logic of a protective group strategy.

References

  • Pavitt, A. S., Bylaska, E. J., & Tratnyek, P. G. (2017). Oxidation potentials of phenols and anilines: correlation analysis of electrochemical and theoretical values. Environmental Science: Processes & Impacts, 19(3), 359-372. [Link]

  • Addor, F. A. S. (2017). Antioxidants in dermatology. Anais Brasileiros de Dermatologia, 92(3), 356-362. [Link]

  • Ashenhurst, J. (2025). Reactions of Alkynes: Hydrogenation, Hydroboration, Cyclopropanation. Master Organic Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Protective Groups. [Link]

  • Dermstore. (n.d.). 10 Antioxidants in Skin Care, A Derm Shares All. [Link]

  • Terrier, F., Gzouli, K., & Buncel, E. (2007). The influence of the oxidation potential E of anilines on the rates of reaction of NBD-Cl with 1a–f in 20–80 (v/v) H 2 O–Me 2 SO; I = 0.2 mol dm 3 (Me 4 NCl); T = 25 C. ResearchGate. [Link]

  • LibreTexts. (2024). 9.6: Oxidative Cleavage of Alkynes. [Link]

  • Organic Chemistry Portal. (n.d.). Amino Protecting Groups Stability. [Link]

  • Ashenhurst, J. (2018). Protecting Groups For Amines: Carbamates. Master Organic Chemistry. [Link]

  • Michigan State University. (n.d.). Alkyne Reactivity. [Link]

  • Medical News Today. (2022). Antioxidants for skin: Benefits, drawbacks, and sources. [Link]

  • McMurry, J. (2015). Controlling Factors in the Rates of Oxidation of Anilines and Phenols by Triplet Methylene Blue in Aqueous Solution. The Journal of Physical Chemistry A. [Link]

  • Ahlberg, P., & Sauerberg, P. (1998). Combinatorial Synthesis of Small-Molecule Libraries Using 3-amino-5-hydroxybenzoic Acid. Journal of Combinatorial Chemistry, 1(1), 40-42. [Link]

  • Brovarets, V. S., & Zholob, D. D. (2012). Consequence of one-electron oxidation and one-electron reduction for aniline. Journal of Molecular Modeling, 18(9), 4213-4221. [Link]

  • Fiveable. (n.d.). Oxidative Cleavage of Alkynes. [Link]

  • CD Formulation. (n.d.). Antioxidant Cosmetic Chemicals. [Link]

  • SynArchive. (n.d.). Protecting Groups List. [Link]

  • MDPI. (2023). Tannin Rich-Extracts: Natural Solutions for Preserving the Physicochemical, Oxidative, and Microbiological Quality of Beef Patties During Cold Storage. [Link]

  • Organic Syntheses. (n.d.). 2-amino-3-fluorobenzoic acid. [Link]

  • Leah4sci. (2016, January 6). Alkenes & Alkynes Oxidation Reduction and Oxidative Cleavage [Video]. YouTube. [Link]

  • Yan, M., & Jütten, P. (2012). Mechanistic Aspects of the Electrochemical Oxidation of Aliphatic Amines and Aniline Derivatives. Molecules, 17(9), 10776-10810. [Link]

  • LibreTexts. (2021). 13.10: Protecting Groups in Organic Synthesis. [Link]

  • Organic Syntheses. (n.d.). (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. [Link]

Sources

Troubleshooting

Optimizing purification of 3-Amino-5-ethynylbenzoic acid

Technical Support Center: 3-Amino-5-ethynylbenzoic Acid Purification Case ID: PUR-3A5E-OPT Status: Open Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist[1][2] Part 1: Diagnostic Hub Before starting, ide...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 3-Amino-5-ethynylbenzoic Acid Purification

Case ID: PUR-3A5E-OPT Status: Open Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist[1][2]

Part 1: Diagnostic Hub

Before starting, identify the specific failure mode of your current crude material.

SymptomProbable CauseRecommended Action
Product is dark brown/black Residual Palladium (Pd) or polymerized alkyne species.[1][2]Protocol B (Metal Scavenging) + Recrystallization.[1][2]
Sticky/Gummy solid Residual solvent (DMSO/DMF) or phosphine oxide impurities.[1][2]Protocol A (Acid-Base Workup) with extensive water wash.[1][2]
Low Yield after precipitation Incorrect pH adjustment (product is amphoteric).[1][2]Consult Figure 2 (Solubility Profile).
NMR shows "doublet" at ~80 ppm (C≡C) Diyne formation (Glaser coupling impurity).[1][2]Protocol C (Flash Chromatography).[1][2]

Part 2: The Logic of Purification

The purification of 3-Amino-5-ethynylbenzoic acid is governed by three molecular features:

  • Amphoteric Nature: It contains a basic amine and an acidic carboxyl group.[1][2] It exists as a zwitterion at neutral pH, which is often its point of minimum solubility (Isoelectric Point, pI).[2]

  • Lipophilic Ethynyl Group: This increases solubility in organic solvents compared to simple aminobenzoic acids but introduces reactivity (oxidation/polymerization).[1][2]

  • Synthesis Origin (Sonogashira): The crude likely contains Pd, Cu, and phosphine ligands (e.g.,

    
    ).[1][2]
    
Visual Workflow: Purification Decision Tree

PurificationStrategy Start Crude Reaction Mixture (Sonogashira) CheckSolubility Is crude soluble in Acid (1M HCl)? Start->CheckSolubility AcidSoluble Yes: Dissolve in HCl Filter insolubles (Pd black) CheckSolubility->AcidSoluble NotSoluble No: Check Organic Solubility (EtOAc/MeOH) CheckSolubility->NotSoluble Scavenger Add Metal Scavenger (Thiol-silica or Charcoal) AcidSoluble->Scavenger Remove Pd Recryst Recrystallization (MeOH/Water) NotSoluble->Recryst Direct Purification Precipitation Adjust pH to 4.5 - 5.0 (Isoelectric Point) Precipitation->Recryst Scavenger->Precipitation Neutralize Final Pure Product (>98% HPLC) Recryst->Final

Figure 1: Decision matrix for selecting the optimal purification route based on crude solubility.

Part 3: Optimized Protocols

Protocol A: Isoelectric Precipitation (The "Bulk" Method)

Best for: Removing salts and polar impurities on a gram-scale.

Mechanism: 3-Amino-5-ethynylbenzoic acid has a predicted pI near pH 4.5–5.[1][2]0. At this pH, the net charge is zero, minimizing water solubility.[1][2]

  • Dissolution: Suspend the crude solid in 1M NaOH (approx. 10 mL per gram). Stir until fully dissolved (solution will be dark).

    • Why? Converts the acid to the sodium benzoate salt (

      
      ), which is highly water-soluble.[1][2]
      
  • Filtration: Filter the alkaline solution through a Celite pad to remove insoluble Pd-black and polymer residues.[1][2]

  • Washing: Extract the aqueous layer twice with Ethyl Acetate (EtOAc) or DCM .[1][2]

    • Why? This removes non-acidic organic impurities like phosphine oxides and unreacted alkynes.[1][2]

  • Precipitation:

    • Cool the aqueous phase to 5°C.

    • Slowly add 1M HCl dropwise while monitoring pH.

    • Critical Step: The solution will cloud around pH 7.[1][2] Continue adding acid until pH reaches 4.5–5.0 .[1][2]

  • Isolation: Stir for 30 mins to ripen the crystals. Filter and wash with cold water (pH adjusted to 5).[1][2]

Protocol B: Metal Scavenging (The "Pharma" Method)

Best for: Reducing Pd/Cu content to <10 ppm.

Mechanism: The alkyne group can coordinate with residual metals, making simple washing ineffective.[2] Active scavenging is required.[1][2]

  • Dissolution: Dissolve the semi-pure solid in THF or MeOH (10 mL/g).

  • Treatment: Add SiliaMetS® Thiol or activated charcoal (10 wt% relative to substrate).[1][2]

    • Note: Thiol-functionalized silica is superior for Pd removal without affecting the alkyne.[1][2]

  • Incubation: Stir at 40°C for 2–4 hours.

  • Filtration: Filter through a 0.45 µm PTFE membrane to remove the scavenger.[1][2]

  • Recovery: Concentrate the filtrate to dryness.

Protocol C: Flash Chromatography (High Purity)

Best for: Isolating the product from Glaser coupling dimers.

Challenge: The amino acid functionality causes "streaking" on silica gel. Solution: Use an acidic mobile phase to suppress ionization of the carboxylic acid.[1][2]

ParameterSetting
Stationary Phase Spherical Silica (20–40 µm)
Mobile Phase A Dichloromethane (DCM)
Mobile Phase B Methanol (MeOH) containing 1% Acetic Acid
Gradient 0% B to 10% B over 20 CV (Column Volumes)
Loading Dry load on Celite (recommended due to low solubility in DCM)
Detection UV 254 nm (Aromatic) and 280 nm

Part 4: Troubleshooting & FAQs

Q: My product precipitates as a fine oil/gum instead of a solid. Why?

A: This is often due to "oiling out" near the pI when impurities (like DMF or reaction solvents) are present.[1][2]

  • Fix: Re-dissolve the gum in a minimum amount of Methanol. Add water dropwise with vigorous stirring until turbidity persists, then seed with a pure crystal if available. Allow to stand overnight.

Q: Is the terminal alkyne stable during acid workup?

A: Yes, the ethynyl group on an aromatic ring is generally stable to dilute HCl (1M) at room temperature.[2] Avoid concentrated strong acids (>6M) or heating in acid, which can hydrate the alkyne to a ketone (hydration).[2]

Q: How do I store the purified material?

A:

  • Atmosphere: Under Argon/Nitrogen (prevents amine oxidation).[1][2]

  • Temperature: -20°C is ideal.[1][2]

  • Light: Protect from light (amber vial) to prevent photo-induced polymerization of the alkyne.[1][2]

Q: What are the key NMR signals to confirm purity?
  • Ethynyl Proton: Singlet at ~3.0–3.5 ppm (depending on solvent).[1][2]

  • Amine Protons: Broad singlet at ~5.0–6.0 ppm (exchangeable with

    
    ).
    
  • Absence of Phosphine Oxide: Check

    
     NMR; impurities usually appear around 25–30 ppm.[1][2]
    

References

  • Sonogashira Coupling Mechanics & Impurities : Chinchilla, R., & Nájera, C. (2007).[1][2] The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry.[1][2] Chemical Reviews, 107(3), 874-922.[1][2]

  • Purification of Aminobenzoic Acids : Haynes, W. M.[1][2] (Ed.).[1][2][3][4][5] (2016).[1][2][6] CRC Handbook of Chemistry and Physics (97th ed.).[1][2] CRC Press.[1][2] (Referencing general solubility properties of aminobenzoic acid isomers).

  • Metal Scavenging Protocols : Garrett, C. E., & Prasad, K. (2004).[1][2] The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis, 346(8), 889-900.[1][2] [1][2]

  • Zwitterionic Solubility Behavior : Avdeef, A. (2003).[1][2] Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.[1][2] (Explaining pI precipitation logic).

Sources

Optimization

Stability of 3-Amino-5-ethynylbenzoic acid under acidic conditions

Welcome to the technical support center for 3-Amino-5-ethynylbenzoic Acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3-Amino-5-ethynylbenzoic Acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound, with a specific focus on its stability under acidic conditions. Our goal is to equip you with the scientific rationale behind experimental protocols to ensure the integrity and success of your research.

Frequently Asked Questions (FAQs)

Q1: My quantitation of 3-Amino-5-ethynylbenzoic acid in an acidic solution is inconsistent. What could be the cause?

A: Inconsistent quantification of 3-Amino-5-ethynylbenzoic acid in acidic media is a common issue and often points to the chemical instability of the molecule. The primary suspects are the ethynyl and amino functional groups, which are susceptible to degradation under acidic conditions.

The two most likely degradation pathways are:

  • Acid-Catalyzed Hydration of the Ethynyl Group: The triple bond of the ethynyl group can undergo an acid-catalyzed addition of water. This reaction initially forms an unstable enol intermediate, which rapidly tautomerizes to a more stable ketone.[1][2][3] This conversion will lead to a decrease in the concentration of the parent compound and the appearance of a new, more polar species.

  • Protonation of the Amino Group: The amino group is basic and will be protonated in acidic solutions to form an ammonium salt. While this is a reversible equilibrium, the change in the electronic properties of the molecule can affect its solubility, chromatographic retention, and UV-visible absorbance spectrum, all of which can lead to variability in analytical measurements.[4]

It is crucial to control the pH, temperature, and duration of exposure to acidic conditions to minimize degradation. For accurate quantification, a stability-indicating analytical method is essential.

Q2: What are the expected degradation products of 3-Amino-5-ethynylbenzoic acid in an acidic solution?

A: Based on the known reactivity of its functional groups, the primary degradation product under acidic conditions is expected to be 3-amino-5-acetylbenzoic acid . This results from the Markovnikov hydration of the ethynyl group.[3][5]

In more forcing conditions, such as elevated temperatures in the presence of strong acids, there is a possibility of further degradation, such as decarboxylation, although this is generally less common for benzoic acid derivatives under mild acidic conditions.[6][7]

The logical flow of this primary degradation pathway is illustrated below.

cluster_main Acid-Catalyzed Hydration of 3-Amino-5-ethynylbenzoic Acid parent 3-Amino-5-ethynylbenzoic Acid enol Enol Intermediate (Unstable) parent->enol + H₂O, H⁺ ketone 3-Amino-5-acetylbenzoic Acid (Primary Degradant) enol->ketone Tautomerization

Caption: Primary degradation pathway of 3-Amino-5-ethynylbenzoic acid.

Q3: How should I prepare and store stock solutions of 3-Amino-5-ethynylbenzoic acid to ensure stability?

A: To maintain the integrity of your stock solutions, follow these guidelines:

  • Solvent Selection: For short-term use, dissolve the compound in a suitable organic solvent such as methanol or acetonitrile.[8][9] Avoid acidic aqueous solutions for long-term storage.

  • pH Control: If an aqueous solution is necessary, use a neutral or slightly basic buffer (pH 7-8).

  • Temperature: Store stock solutions at low temperatures, ideally at -20°C or -80°C, to minimize thermal degradation.

  • Inert Atmosphere: For long-term storage of the solid material, consider keeping it under an inert atmosphere (e.g., argon or nitrogen) to prevent potential oxidative degradation.

Troubleshooting Guide: Experimental Challenges

This section addresses specific problems you might encounter during your experiments and provides actionable solutions.

Problem Potential Cause Troubleshooting Steps
Appearance of a new peak in my HPLC chromatogram after sample preparation in acidic mobile phase. Acid-catalyzed hydration of the ethynyl group.1. Confirm Degradation: Spike your sample with a fresh standard of 3-Amino-5-ethynylbenzoic acid. A decrease in the main peak area and an increase in the new peak area over time confirms degradation. 2. Neutralize Sample Diluent: Prepare your samples in a diluent that is at a neutral pH before injection. 3. Minimize Residence Time: Do not let samples sit in the autosampler for extended periods before injection.
Poor peak shape (tailing or fronting) in reverse-phase HPLC. Interaction of the protonated amino group with residual silanols on the HPLC column.1. Use a Buffered Mobile Phase: Incorporate a buffer (e.g., phosphate or acetate) at a pH where the amino group is not fully protonated (pH > 5). 2. Add an Ion-Pairing Agent: If a low pH is required for separation, consider adding an ion-pairing agent like 1-octane sulfonic acid to the mobile phase.[9] 3. Use a Modern, End-capped Column: Employ a high-purity silica column with robust end-capping to minimize silanol interactions.
Low recovery of the compound from a formulation with acidic excipients. Degradation of the compound due to interaction with acidic components in the formulation.1. Conduct a Forced Degradation Study: Stress the compound in the presence of the individual excipients to identify the incompatible component.[12][13] 2. Reformulate: If incompatibility is confirmed, consider replacing the acidic excipient with a neutral alternative. 3. pH Adjustment: Investigate the possibility of adding a buffering agent to the formulation to maintain a more neutral pH.

Experimental Protocols

Protocol 1: Forced Degradation Study for 3-Amino-5-ethynylbenzoic Acid

This protocol outlines the steps for a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.[10][11][12]

Objective: To intentionally degrade 3-Amino-5-ethynylbenzoic acid under controlled acidic conditions to understand its degradation pathway.

Materials:

  • 3-Amino-5-ethynylbenzoic acid

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M (for neutralization)

  • HPLC grade water, methanol, and acetonitrile

  • Class A volumetric flasks and pipettes

  • pH meter

  • HPLC system with a UV detector

Procedure:

  • Sample Preparation: Prepare a stock solution of 3-Amino-5-ethynylbenzoic acid in methanol at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • Pipette 1 mL of the stock solution into a 10 mL volumetric flask.

    • Add 1 mL of 0.1 M HCl.

    • Keep the flask at 60°C for 24 hours.

    • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot.

    • Neutralize the aliquot with an equivalent amount of 0.1 M NaOH.

    • Dilute to a final concentration of approximately 10 µg/mL with the mobile phase for HPLC analysis.

  • Control Sample: Prepare a control sample by diluting the stock solution in water without acid and subjecting it to the same temperature and time conditions.

  • Analysis: Analyze all samples by a suitable HPLC method (see Protocol 2).

Data Analysis:

  • Monitor the decrease in the peak area of the parent compound.

  • Observe the formation and increase in the peak areas of any degradation products.

  • Aim for approximately 5-20% degradation of the active pharmaceutical ingredient (API).[10]

Caption: Workflow for the forced degradation study.

Protocol 2: Development of a Stability-Indicating RP-HPLC Method

Objective: To develop a reverse-phase HPLC method capable of separating 3-Amino-5-ethynylbenzoic acid from its potential degradation products.[9][14][15]

Instrumentation and Columns:

  • HPLC with a UV-Vis or Photodiode Array (PDA) detector.

  • C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

Initial Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient: Start with a low percentage of B (e.g., 10%) and gradually increase to a higher percentage (e.g., 90%) over 20-30 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: Scan for the optimal wavelength using a PDA detector; start with 254 nm.

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Method Development and Optimization:

  • Initial Run: Inject the undegraded standard solution to determine its retention time.

  • Analysis of Degraded Samples: Inject the samples from the forced degradation study.

  • Resolution Assessment: Evaluate the separation between the parent peak and any degradation product peaks. The goal is a resolution (Rs) of > 2.

  • Optimization:

    • If peaks are poorly resolved, adjust the gradient slope or the initial/final percentage of the organic solvent.

    • To improve peak shape, especially for the parent compound, consider using a different buffer in the aqueous phase (e.g., ammonium acetate) or adjusting the pH.

    • If co-elution is suspected, modify the organic solvent (e.g., use methanol instead of acetonitrile) to alter the selectivity.

Validation:

Once an optimized method is achieved, it should be validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.[11][14]

References

  • Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). Journal of Pharmaceutical and Biomedical Analysis.
  • Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline. Retrieved from [Link]

  • Method Development, Validation and Forced Degradation Studies for Determination of Tigecycline in Bulk and Pharmaceutical Dosa. (n.d.). Journal of Young Pharmacists. Retrieved from [Link]

  • Stability-Indicating Forced Degradation Study of Thymoquinone Using RP-HPLC. (2024). ResearchGate. Retrieved from [Link]

  • Forced Degradation Studies | ICH Stability Testing. (n.d.). BioPharmaSpec. Retrieved from [Link]

  • Forced degradation studies. (2016). MedCrave online. Retrieved from [Link]

  • Study of the Acidic, Basic, and Thermal Degradation Kinetics of Three Antihypertensive Drugs—Individually and in Combination. (2024). MDPI. Retrieved from [Link]

  • 3-Amino-5-((methylamino)carbonyl)benzoic acid. (2018). SIELC Technologies. Retrieved from [Link]

  • A stability-indicating RP-HPLC method development and validation for the related substancesdeterminationof Imatinibprocess impur. (n.d.). International Journal of Pharmacy and Pharmaceutical Sciences. Retrieved from [Link]

  • 396 BCH3023 Hydrolysis Reactions of Proteins Yielding Amino Acids. (2022). YouTube. Retrieved from [Link]

  • Degradation of benzoic acid and its derivatives in subcritical water. (n.d.). PubMed. Retrieved from [Link]

  • pH-dependent spectral properties of para-aminobenzoic acid and its derivatives. (n.d.). PubMed. Retrieved from [Link]

  • Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid. (n.d.). PMC. Retrieved from [Link]

  • Hydration and Oxymercuration of Alkynes. (2013). Master Organic Chemistry. Retrieved from [Link]

  • Degradation of Benzoic Acid and its Derivatives in Subcritical Water. (2024). ResearchGate. Retrieved from [Link]

  • A stability-indicating reverse phase-HPLC method development and validation for newly approved drug, Belzutifan in bulk. (2023). Semantic Scholar. Retrieved from [Link]

  • Synthesis, Chemical and Enzymatic Hydrolysis, and Aqueous Solubility of Amino Acid Ester Prodrugs of 3-Carboranyl Thymidine Analogues for Boron Neutron Capture Therapy of Brain Tumors. (2012). PMC. Retrieved from [Link]

  • Equilibrium Constant, Concentrations Study of p-Aminobenzoic Acid in Anionic, Cationic and Non-ionic Surfactants. (2024). ResearchGate. Retrieved from [Link]

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  • Acid Catalyzed Hydration of Alkynes with Practice Problems. (n.d.). Chemistry Steps. Retrieved from [Link]

  • Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. (n.d.). PMC. Retrieved from [Link]

  • HPLC method for the detection of aromatic amino acids, Histidine and benzoic acids? (2019). ResearchGate. Retrieved from [Link]

  • New Biological Properties of p-Aminobenzoic Acid. (2024). ResearchGate. Retrieved from [Link]

  • kinetic studies of degradation of benzoic acid and salicylic acid through ozonation, peroxone. (n.d.). Journal of Advanced Scientific Research. Retrieved from [Link]

  • Hydrolysis of Samples for Amino Acid Analysis. (2024). ResearchGate. Retrieved from [Link]

  • Amino Acid Peptide Linkage and Hydrolysis Reactions. (2017). YouTube. Retrieved from [Link]

  • Why is para-aminobenzoic acid more acidic than ortho-aminobenzoic acid? (2021). Chemistry Stack Exchange. Retrieved from [Link]

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  • Ketone synthesis by reaction (hydration) of alkynes. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Guide to the UV-Vis Absorption Spectra of Aminobenzoic Acid Derivatives

For researchers, scientists, and professionals in drug development, a comprehensive understanding of the physicochemical properties of active pharmaceutical ingredients and their intermediates is paramount. Among these p...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, a comprehensive understanding of the physicochemical properties of active pharmaceutical ingredients and their intermediates is paramount. Among these properties, the absorption of ultraviolet-visible (UV-Vis) light is a fundamental characteristic that provides insights into the electronic structure of a molecule and serves as a practical tool for quantification and analysis. This guide offers an in-depth comparison of the UV-Vis absorption spectra of three key aminobenzoic acid isomers: 2-aminobenzoic acid (anthranilic acid), 3-aminobenzoic acid, and 4-aminobenzoic acid (PABA).

Aminobenzoic acids are versatile building blocks in medicinal chemistry and materials science. Their utility often stems from the interplay between the electron-donating amino group and the electron-withdrawing carboxylic acid group, mediated by the aromatic ring. The positional isomerism of these functional groups—ortho, meta, and para—profoundly influences their electronic transitions and, consequently, their UV-Vis absorption spectra. This guide will elucidate these differences through a comparative analysis of their spectral data in various solvents and at different pH values, provide a detailed experimental protocol for obtaining these spectra, and explain the underlying electronic principles that govern their absorption characteristics.

Comparative Analysis of UV-Vis Absorption Spectra

The UV-Vis absorption spectra of the aminobenzoic acid isomers are characterized by multiple absorption bands, primarily arising from π → π* transitions within the benzene ring and charge transfer transitions involving the amino and carboxyl substituents. The position (λmax) and intensity (molar absorptivity, ε) of these bands are highly sensitive to the substitution pattern, the solvent environment, and the pH of the medium.

Influence of Isomeric Position in Methanol

To establish a baseline for comparison, the UV-Vis spectral data for the three isomers in methanol are presented below. Methanol is a common solvent for UV-Vis spectroscopy due to its transparency in the UV region and its ability to dissolve a wide range of organic compounds.

IsomerSystematic NamePositionλmax (nm) in MethanolMolar Absorptivity (ε) (L·mol⁻¹·cm⁻¹)
1 2-Aminobenzoic acidortho217, 247, 335[1]Not readily available
2 3-Aminobenzoic acidmeta194, 226, 272[2]Not readily available
3 4-Aminobenzoic acidpara194, 226, 278-280[3]~18,300 at 288.5 nm (solvent not specified)

Analysis of Isomeric Effects:

The position of the amino group relative to the carboxylic acid group has a significant impact on the extent of electronic conjugation and, therefore, the energy of the electronic transitions.

  • Para-Aminobenzoic Acid (PABA): The para isomer exhibits the most extended conjugation between the electron-donating amino group and the electron-withdrawing carboxylic acid group. This direct conjugation through the aromatic ring lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), resulting in a bathochromic (red) shift of the longest wavelength absorption band compared to the meta isomer.

  • Ortho-Aminobenzoic Acid (Anthranilic Acid): The ortho isomer shows the most red-shifted longest wavelength absorption band at 335 nm in methanol[1]. This is likely due to a combination of electronic effects and intramolecular hydrogen bonding between the amino and carboxyl groups, which can influence the planarity and electronic structure of the molecule[4].

  • Meta-Aminobenzoic Acid: In the meta isomer, the amino and carboxylic acid groups are not in direct conjugation. As a result, the charge transfer character of the transition is reduced, leading to a higher energy transition and a hypsochromic (blue) shift of the longest wavelength absorption band compared to the ortho and para isomers[2].

Solvent Effects on Absorption Spectra

The polarity of the solvent can influence the energy levels of the ground and excited states of a molecule, leading to shifts in the absorption maxima. This phenomenon, known as solvatochromism, is particularly pronounced for polar molecules like aminobenzoic acids.

For 4-aminobenzoic acid (PABA), studies have shown that the λmax can vary in different organic solvents. For instance, the maximum absorption ranges from 280.9 nm in n-butyl acetate to 289.0 nm in methanol and ethanol[5]. In water, the absorption maximum is reported to be around 260 nm[5]. This hypsochromic shift in water compared to less polar organic solvents suggests that the ground state is more stabilized by the polar water molecules than the excited state.

While comprehensive comparative data for the ortho and meta isomers across a wide range of solvents is less readily available in single sources, the general principles of solvatochromism apply. Polar solvents are expected to interact with the polar functional groups, influencing the energy of the π → π* and charge-transfer transitions.

The Influence of pH on UV-Vis Absorption

The pH of the solution plays a critical role in the UV-Vis absorption spectra of aminobenzoic acids due to the presence of both an acidic carboxylic acid group and a basic amino group. The protonation state of these functional groups alters the electronic properties of the molecule and, consequently, its absorption spectrum.

Speciation of Aminobenzoic Acids at Different pH:

  • Acidic pH: Both the amino group and the carboxylic acid group are protonated (-NH3+ and -COOH).

  • Neutral pH: The carboxylic acid is deprotonated (-COO-), and the amino group is protonated (-NH3+), forming a zwitterion. The neutral form with -NH2 and -COOH may also be present in equilibrium.

  • Basic pH: The carboxylic acid is deprotonated (-COO-), and the amino group is in its neutral form (-NH2).

The change in the electronic nature of the substituents upon protonation or deprotonation leads to significant shifts in the λmax. For example, in acidic solution, the lone pair of electrons on the amino group is no longer available for resonance with the aromatic ring, which typically results in a spectrum that more closely resembles that of benzoic acid.

A study on 4-aminobenzoic acid (PABA) in aqueous solution at varying pH values would show a shift in the main absorption band. At acidic pH (e.g., pH 2.5), the spectrum is representative of the neutral form, while at basic pH (e.g., pH 8.0), it represents the anionic species[6]. The neutral form generally exhibits a higher absorbance and a red shift compared to the anionic form[6].

Experimental Protocol for UV-Vis Spectroscopic Analysis

This section provides a detailed, self-validating protocol for obtaining the UV-Vis absorption spectra of aminobenzoic acid derivatives.

Materials and Instrumentation
  • Analytes: 2-aminobenzoic acid, 3-aminobenzoic acid, 4-aminobenzoic acid (analytical grade or higher)

  • Solvents: Methanol (spectroscopic grade), deionized water

  • pH Adjustment: Hydrochloric acid (HCl) and sodium hydroxide (NaOH) solutions (e.g., 0.1 M)

  • Instrumentation: A dual-beam UV-Vis spectrophotometer

  • Cuvettes: 1 cm path length quartz cuvettes

Step-by-Step Methodology
  • Preparation of Stock Solutions:

    • Accurately weigh a precise amount of each aminobenzoic acid isomer (e.g., 10 mg).

    • Dissolve each isomer in a known volume of spectroscopic grade methanol (e.g., 100 mL) in a volumetric flask to create a stock solution of known concentration.

  • Preparation of Working Solutions:

    • Dilute the stock solutions with the appropriate solvent (methanol or buffered aqueous solutions) to obtain a concentration that results in an absorbance reading in the optimal range of the spectrophotometer (typically 0.2 - 1.0 AU). A typical final concentration might be in the range of 1-10 mg/L.

  • Instrument Setup and Calibration:

    • Turn on the spectrophotometer and allow it to warm up for the manufacturer-recommended time to ensure lamp stability.

    • Set the desired wavelength range for the scan (e.g., 200-400 nm).

    • Fill a clean quartz cuvette with the solvent to be used for the sample (the "blank").

    • Place the blank cuvette in both the reference and sample holders and perform a baseline correction. This subtracts the absorbance of the solvent and the cuvette itself.

  • Sample Measurement:

    • Rinse a clean quartz cuvette with a small amount of the working solution and then fill it.

    • Place the cuvette containing the working solution in the sample holder.

    • Initiate the scan. The instrument will measure the absorbance of the sample as a function of wavelength.

    • Save the resulting spectrum.

  • Data Analysis:

    • Identify the wavelength of maximum absorbance (λmax) for each peak in the spectrum.

    • If the concentration of the solution is known, calculate the molar absorptivity (ε) using the Beer-Lambert law: A = εbc where A is the absorbance at λmax, b is the path length of the cuvette (1 cm), and c is the molar concentration of the analyte.

Experimental Workflow Diagram

experimental_workflow cluster_prep Sample Preparation cluster_measurement Spectrophotometer Measurement cluster_analysis Data Analysis weigh Weigh Analyte dissolve Dissolve in Solvent (Volumetric Flask) weigh->dissolve dilute Prepare Working Solutions dissolve->dilute measure Measure Sample Absorbance dilute->measure setup Instrument Setup & Warm-up baseline Baseline Correction (with Blank) setup->baseline baseline->measure identify_lambda Identify λmax measure->identify_lambda calculate_epsilon Calculate Molar Absorptivity (ε) identify_lambda->calculate_epsilon

Caption: A streamlined workflow for the UV-Vis spectroscopic analysis of aminobenzoic acid derivatives.

Electronic Transitions and Molecular Structure

The absorption of UV-Vis light by aminobenzoic acids promotes electrons from lower energy molecular orbitals to higher energy molecular orbitals. The primary transitions responsible for the observed spectra are π → π* transitions, which involve the excitation of electrons from bonding π orbitals to antibonding π* orbitals.

The electronic structure of the aminobenzoic acid isomers is a hybrid of the electronic systems of benzene, the amino group, and the carboxylic acid group. The amino group acts as an activating, electron-donating group (auxochrome), while the carboxylic acid group is a deactivating, electron-withdrawing group (chromophore).

Relationship between Structure and Absorption

structure_absorption cluster_structure Molecular Structure cluster_conjugation Electronic Conjugation cluster_absorption UV-Vis Absorption ortho ortho-Isomer high_conj Extended Conjugation ortho->high_conj Direct & Steric Effects meta meta-Isomer low_conj Disrupted Conjugation meta->low_conj No Direct Resonance para para-Isomer para->high_conj Direct Interaction red_shift Longer λmax (Red Shift) high_conj->red_shift Lower Energy Transition blue_shift Shorter λmax (Blue Shift) low_conj->blue_shift Higher Energy Transition

Caption: The relationship between isomeric structure, electronic conjugation, and UV-Vis absorption wavelength.

As depicted in the diagram, the para and ortho isomers allow for direct resonance interaction between the amino and carboxyl groups, leading to a more extended conjugated system. This extended conjugation delocalizes the π electrons over a larger area, which lowers the energy of the π* antibonding orbitals. Consequently, less energy is required to promote an electron from the HOMO to the LUMO, resulting in the absorption of longer wavelength (lower energy) light.

In contrast, the meta isomer does not permit direct resonance between the two functional groups. The lack of extended conjugation means that the HOMO-LUMO energy gap is larger, requiring higher energy (shorter wavelength) photons to induce an electronic transition. This fundamental difference in electronic structure is the primary reason for the distinct UV-Vis absorption spectra of the three aminobenzoic acid isomers.

Conclusion

The UV-Vis absorption spectra of 2-, 3-, and 4-aminobenzoic acid are unique fingerprints of their molecular structures. The isomeric position of the amino and carboxylic acid groups dictates the extent of electronic conjugation, which in turn governs the energy of the π → π* transitions and the resulting λmax values. Furthermore, the solvent environment and the pH of the solution can significantly modulate these spectral properties by altering the ground and excited state energies of the molecules.

For researchers in drug development and related fields, a thorough understanding of these structure-spectra relationships is not just an academic exercise. It is a practical necessity for developing robust analytical methods, for quality control, and for gaining insights into the electronic behavior of these important pharmaceutical building blocks. The data and protocols presented in this guide provide a solid foundation for the effective application of UV-Vis spectroscopy in the study of aminobenzoic acid derivatives.

References

  • SIELC Technologies. UV-Vis Spectrum of 3-Aminobenzoic Acid. [Link]

  • Nwanisobi, C.G., et al. (2018). Spectrophotometric determination of 4-aminobenzoic acid using charge transfer complexation. International Journal of ChemTech Research, 11(02), 370-376.
  • McKinnon, A., & Moore, K. (2022). UV Photolysis Study of Para-Aminobenzoic Acid Using Parahydrogen Matrix Isolated Spectroscopy. Molecules, 27(3), 733.
  • McKinnon, A., & Moore, K. (2022). UV Photolysis Study of Para-Aminobenzoic Acid Using Parahydrogen Matrix Isolated Spectroscopy. Molecules, 27(3), 733. [Link]

  • American Chemical Society. (2014).
  • Indian Academy of Sciences. (Date not available). Poly(aniline-co-m-aminobenzoic acid) deposited on poly(vinyl alcohol)
  • SIELC Technologies. UV-Vis Spectrum of 4-Aminobenzoic Acid. [Link]

  • Karimova, N.V., Luo, M., Grassian, V.H., & Gerber, R.B. (2020). Absorption Spectra of Benzoic Acid in Water at Different pH and in the Presence of Salts: Insights from the Integration of Experimental Data and Theoretical Cluster Models. Physical Chemistry Chemical Physics, 22(10), 5483-5493.
  • Singh, K., et al. (2006). Molar extinction coefficients of some commonly used solvents. Radiation Physics and Chemistry, 75(6), 737-740.
  • Cismesia, A.P., & Polfer, N.C. (2017). Amine vs. carboxylic acid protonation in ortho-, meta-, and para-aminobenzoic acid: An IRMPD spectroscopy study. Journal of The American Society for Mass Spectrometry, 28(5), 926-934.
  • Singh, K., et al. (2008). Studies on molar extinction coefficients of some bio-molecules. Trade Science Inc.
  • BenchChem. (2025). A Comparative DFT Analysis of the Electronic Properties of Aminobenzoic Acid Isomers.
  • Nwanisobi, C.G., et al. (2018). Spectrophotometric determination of 4-aminobenzoic acid using charge transfer complexation.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 227, Anthranilic acid. Retrieved January 26, 2024, from [Link].

  • White Rose Research Online. (2018). Kinetics of the Aqueous-Ethanol Solution Mediated Transformation between the Beta and Alpha Polymorphs of p-Aminobenzoic Acid.
  • Wikipedia. Anthranilic acid. [Link]

  • Electrochemical and UV-visible spectroscopic investigation of anthranilic acid interaction with DNA. (2025). Journal of the Serbian Chemical Society.
  • Chemistry Stack Exchange. (2021). Why is para-aminobenzoic acid more acidic than ortho-aminobenzoic acid?. [Link]

  • Pearson. The pKa values of a few ortho-, meta-, and para-substituted benzoic acids.
  • Thermo Fisher Scientific. Extinction Coefficients.
  • Chemistry Steps. Ortho, Para, Meta. [Link]

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Comparative

A Comparative Guide to the ¹³C NMR Chemical Shifts of Alkyne Carbons in Benzoic Acid Isomers

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of Alkyne Moieties in Drug Discovery and Materials Science The rigid, linear geometry of the alkyne functional group makes it...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Alkyne Moieties in Drug Discovery and Materials Science

The rigid, linear geometry of the alkyne functional group makes it a valuable component in the design of novel therapeutics and functional materials. Its incorporation into molecular scaffolds can significantly impact conformation, binding affinity, and electronic properties. Benzoic acid derivatives containing alkynes are of particular interest due to their potential as linkers in bioconjugation, building blocks in polymer synthesis, and active pharmacophores. ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of these molecules, with the chemical shifts of the sp-hybridized alkyne carbons providing a sensitive probe of the local electronic environment. Understanding the factors that govern these shifts is crucial for unambiguous spectral assignment and for correlating molecular structure with observed properties.

Factors Influencing ¹³C NMR Chemical Shifts of Alkyne Carbons

The chemical shift of a carbon nucleus is primarily determined by the local electron density around it. Higher electron density leads to increased shielding and an upfield shift (lower ppm value), while lower electron density results in deshielding and a downfield shift (higher ppm value).[1] Several factors contribute to the chemical shift of alkyne carbons in substituted benzoic acids:

  • Hybridization: The sp-hybridization of alkyne carbons results in their resonance in a characteristic region of the ¹³C NMR spectrum, typically between 65 and 90 ppm.[1]

  • Inductive Effects: The electron-withdrawing nature of the carboxylic acid group and the aromatic ring influences the electron density of the alkyne moiety. The magnitude of this effect is dependent on the relative positions of the substituents.

  • Resonance (Mesomeric) Effects: Electronic delocalization between the aromatic ring, the carboxylic acid group, and the alkyne can significantly impact the electron density at the alkyne carbons. The efficiency of this delocalization is highly dependent on the substitution pattern (ortho, meta, or para).

  • Anisotropic Effects: The circulation of π-electrons in the benzene ring and the carbon-carbon triple bond generates a local magnetic field that can either shield or deshield nearby nuclei, depending on their spatial orientation relative to the π-system.

Comparative Analysis of Ethynylbenzoic Acid Isomers

To illustrate the interplay of these factors, we will compare the experimental ¹³C NMR data for the alkyne carbons of 2-ethynylbenzoic acid, 3-ethynylbenzoic acid, and 4-ethynylbenzoic acid.

Experimental Data
CompoundIsomerCα (ppm)Cβ (ppm)Solvent
1 2-Ethynylbenzoic acidData Not AvailableData Not Available-
2 3-Ethynylbenzoic acid82.581.69DMSO-d₆
3 4-Ethynylbenzoic acidData Not AvailableData Not Available-
Discussion of Substituent Effects

The position of the ethynyl group on the benzoic acid ring has a pronounced effect on the ¹³C NMR chemical shifts of the alkyne carbons.

Caption: Influence of substituent position on electronic effects.

  • 3-Ethynylbenzoic Acid (Meta Isomer): In the meta position, the ethynyl group is not in direct conjugation with the electron-withdrawing carboxylic acid group. Therefore, the electronic environment of the alkyne carbons is primarily influenced by inductive effects. The observed chemical shifts of 82.5 ppm and 81.69 ppm are within the expected range for a phenylacetylene derivative.

  • 4-Ethynylbenzoic Acid (Para Isomer): For the para isomer, the ethynyl group is in direct conjugation with the carboxylic acid group. This allows for extended π-electron delocalization. The electron-withdrawing nature of the carboxylic acid group is expected to decrease the electron density at the β-alkyne carbon (the terminal carbon) through resonance, leading to a downfield shift compared to the meta isomer. Conversely, the α-alkyne carbon (attached to the ring) might experience a slight upfield shift due to the same resonance effect.

  • 2-Ethynylbenzoic Acid (Ortho Isomer): The ortho isomer presents a more complex scenario. In addition to inductive and resonance effects, steric interactions and through-space electronic effects (field effects) between the adjacent carboxylic acid and ethynyl groups can significantly influence the alkyne carbon chemical shifts. These steric interactions may force the carboxylic acid group out of the plane of the aromatic ring, thereby altering the degree of conjugation.

Experimental Protocol for ¹³C NMR Acquisition

The following is a generalized protocol for acquiring high-quality ¹³C NMR spectra of ethynylbenzoic acid derivatives.

Sample Preparation
  • Dissolution: Accurately weigh 10-20 mg of the ethynylbenzoic acid sample and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Acetone-d₆) in a 5 mm NMR tube. The choice of solvent can influence chemical shifts, so consistency is key for comparative studies.

  • Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for referencing the chemical shift scale to 0.00 ppm.

Spectrometer Setup and Data Acquisition

NMR_Workflow A Sample Insertion & Locking B Shimming A->B Optimize Field Homogeneity C Tuning & Matching B->C Maximize Signal Reception D Acquisition Parameter Setup C->D Define Experiment E Data Acquisition D->E Run Experiment F Data Processing E->F FT, Phasing, Baseline Correction

Caption: General workflow for acquiring a ¹³C NMR spectrum.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and sensitivity.

  • Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and perform automated or manual shimming to optimize the magnetic field homogeneity.

  • Tuning and Matching: Tune and match the ¹³C probe to the resonance frequency of the carbon nuclei to ensure efficient transfer of radiofrequency pulses and detection of the NMR signal.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments) is typically used.

    • Spectral Width: Set a spectral width that encompasses the entire expected range of ¹³C chemical shifts (e.g., 0-220 ppm).

    • Acquisition Time: An acquisition time of 1-2 seconds is generally sufficient.

    • Relaxation Delay: A relaxation delay of 2-5 seconds is recommended to allow for adequate relaxation of the carbon nuclei, especially for quaternary carbons like the alkyne carbons.

    • Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is typically required to achieve a good signal-to-noise ratio.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the spectrum to obtain pure absorption lineshapes.

    • Perform baseline correction to ensure a flat baseline.

    • Reference the spectrum by setting the TMS signal to 0.00 ppm.

Conclusion and Future Directions

The ¹³C NMR chemical shifts of alkyne carbons in benzoic acid derivatives are sensitive indicators of the electronic and structural environment. While experimental data for the meta isomer provides a valuable benchmark, the lack of readily available data for the ortho and para isomers highlights a gap in the current literature. Further experimental and computational studies are warranted to fully elucidate the substituent effects in these systems. Such data would be invaluable for the rational design of novel molecules with tailored properties in the fields of drug discovery and materials science.

References

  • Oregon State University. ¹³C NMR Chemical Shift. [Link]

  • Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link]

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Validation

A Senior Application Scientist's Guide to the Elemental Analysis of 3-Amino-5-ethynylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals Introduction to 3-Amino-5-ethynylbenzoic Acid and the Imperative of Purity 3-Amino-5-ethynylbenzoic acid (Molecular Formula: C₉H₇NO₂, Molecular Weight: 161....

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction to 3-Amino-5-ethynylbenzoic Acid and the Imperative of Purity

3-Amino-5-ethynylbenzoic acid (Molecular Formula: C₉H₇NO₂, Molecular Weight: 161.16 g/mol ) is a multifaceted organic compound with significant potential in pharmaceutical and materials science research. Its structure, featuring an aromatic ring substituted with an amino group, a carboxylic acid, and an ethynyl group, provides a versatile scaffold for the synthesis of novel therapeutic agents and functional polymers. Given its intended applications, particularly in drug development, establishing the elemental composition and purity of 3-Amino-5-ethynylbenzoic acid is not merely a procedural step but a foundational requirement for ensuring safety, efficacy, and reproducibility.

Elemental analysis serves as a primary, quantitative tool to verify the empirical formula of a synthesized compound. It provides the mass fractions of carbon (C), hydrogen (H), and nitrogen (N), which can be directly compared against the theoretical values derived from the compound's molecular formula. This comparison is a critical gatekeeper in the characterization workflow, offering a fundamental assessment of a sample's purity and integrity.

The Gold Standard: Combustion Analysis for CHN Determination

The most widely accepted and robust method for determining the carbon, hydrogen, and nitrogen content of organic compounds is combustion analysis.[1] This technique, refined over decades, offers high precision and accuracy when performed correctly.

The Causality Behind the Combustion Method

The principle of combustion analysis is the complete and quantitative conversion of the sample into simple, detectable gases. A small, precisely weighed amount of the organic compound is combusted in a high-temperature furnace (typically around 900-1100°C) in the presence of a controlled amount of high-purity oxygen.

  • Carbon is converted to carbon dioxide (CO₂).

  • Hydrogen is converted to water (H₂O).

  • Nitrogen is converted to nitrogen gas (N₂) or nitrogen oxides (NOₓ), which are subsequently reduced to N₂.

These combustion products are then swept by a carrier gas (typically helium) through a series of traps and scrubbers to remove interfering substances. The purified gas mixture is then passed through a gas chromatography (GC) column to separate the CO₂, H₂O, and N₂. Finally, a thermal conductivity detector (TCD) measures the concentration of each gas. The detector's response is directly proportional to the amount of each element in the original sample.

Theoretical Elemental Composition of 3-Amino-5-ethynylbenzoic Acid

The first step in any elemental analysis is the calculation of the theoretical elemental composition from the molecular formula, C₉H₇NO₂.

ElementAtomic Mass ( g/mol )Number of AtomsTotal Mass ( g/mol )Mass Percentage (%)
Carbon (C)12.0119108.09967.10%
Hydrogen (H)1.00877.0564.38%
Nitrogen (N)14.007114.0078.69%
Oxygen (O)15.999231.99819.85%
Total 161.16 100.00%

These theoretical percentages are the "standards" against which the experimental results are compared.

Establishing Trustworthiness: A Self-Validating Protocol for CHN Analysis

To ensure the reliability of elemental analysis data, the methodology must be a self-validating system. This is achieved through a combination of proper instrument calibration, the use of certified reference materials, and adherence to established validation parameters.

Experimental Protocol: CHN Combustion Analysis
  • Sample Preparation:

    • Ensure the sample of 3-Amino-5-ethynylbenzoic acid is homogenous and has been properly dried to remove residual solvents and moisture, which are significant sources of error. A common practice is to dry the sample under a high vacuum over a desiccant like phosphorus pentoxide.

    • Accurately weigh 1-3 mg of the dried sample into a tin or silver capsule using a microbalance. The exact weight is critical for accurate calculations.

  • Instrument Calibration:

    • Calibrate the CHN analyzer using a certified reference material (CRM). Acetanilide (C₈H₉NO) and sulfanilamide (C₆H₈N₂O₂S) are commonly used CRMs for this purpose.[2]

    • Analyze the CRM multiple times to establish a calibration curve and to verify the instrument's accuracy and precision. The results for the CRM should fall within the certified acceptance limits.

  • Sample Analysis:

    • Introduce the encapsulated sample into the combustion furnace of the CHN analyzer.

    • The instrument will automatically perform the combustion, gas separation, and detection.

    • The output will typically be in the form of mass percentages for C, H, and N.

  • Data Evaluation:

    • Compare the experimental mass percentages to the theoretical values for 3-Amino-5-ethynylbenzoic acid.

    • For publication in most scientific journals, the experimental values should be within ±0.4% of the theoretical values.

Method Validation Parameters

According to the International Council for Harmonisation (ICH) guidelines on analytical procedure validation (Q2(R2)), key parameters to establish the validity of the method include:

  • Accuracy: The closeness of the experimental results to the true (theoretical) value. This is assessed using a CRM.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogenous sample. This is typically expressed as the relative standard deviation (RSD).

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or degradants.

  • Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

Comparison with Alternative and Complementary Techniques

While elemental analysis is fundamental for confirming the empirical formula, a comprehensive characterization of 3-Amino-5-ethynylbenzoic acid requires a multi-technique approach to confirm its structure and assess its purity.

Spectroscopic Methods for Structural Verification
  • Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present in a molecule. For 3-Amino-5-ethynylbenzoic acid, one would expect to see characteristic absorption bands for the N-H stretch of the amino group, the O-H stretch of the carboxylic acid, the C≡C stretch of the ethynyl group, the C=O stretch of the carbonyl group, and various C-H and C=C stretches of the aromatic ring.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Provides information about the number and chemical environment of hydrogen atoms. The spectrum of 3-Amino-5-ethynylbenzoic acid would show distinct signals for the aromatic protons, the amino protons, the carboxylic acid proton, and the acetylenic proton.

    • ¹³C NMR: Provides information about the carbon skeleton of the molecule. The spectrum would show unique signals for each of the nine carbon atoms in their different chemical environments.

  • Mass Spectrometry (MS): This technique provides information about the molecular weight of the compound. For 3-Amino-5-ethynylbenzoic acid, the mass spectrum would show a molecular ion peak (M⁺) at m/z = 161.

Chromatographic and Quantitative NMR for Purity Determination

While elemental analysis provides a good indication of bulk purity, other techniques are better suited for identifying and quantifying minor impurities.

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a powerful technique for assessing the purity of non-volatile organic compounds. A pure sample of 3-Amino-5-ethynylbenzoic acid should yield a single major peak. The area of this peak relative to the total area of all peaks in the chromatogram provides a measure of purity.

  • Quantitative NMR (qNMR): qNMR is an absolute quantification method that can be used to determine the purity of a sample without the need for a specific reference standard of the analyte.[3] By integrating the signals of the analyte against those of a certified internal standard of known concentration, the purity of the target compound can be accurately determined.

Visualization of the Analytical Workflow

The following diagram illustrates the comprehensive workflow for the characterization of 3-Amino-5-ethynylbenzoic acid, integrating elemental analysis with complementary techniques.

Analytical_Workflow cluster_0 Sample Preparation cluster_1 Primary Analysis: Elemental Composition cluster_2 Complementary Analyses cluster_3 Final Characterization Sample 3-Amino-5-ethynylbenzoic Acid Sample Drying Drying under Vacuum Sample->Drying Weighing Microbalance Weighing (1-3 mg) Drying->Weighing Combustion_Analysis CHN Combustion Analysis Weighing->Combustion_Analysis Data_Comparison Compare Experimental vs. Theoretical (Acceptance: ±0.4%) Combustion_Analysis->Data_Comparison Theoretical_Calc Calculate Theoretical %C, %H, %N Theoretical_Calc->Data_Comparison Structural_Verification Structural Verification Data_Comparison->Structural_Verification Confirms Empirical Formula Purity_Assessment Purity Assessment Data_Comparison->Purity_Assessment Indicates Bulk Purity IR IR Spectroscopy Structural_Verification->IR NMR NMR (¹H, ¹³C) Structural_Verification->NMR MS Mass Spectrometry Structural_Verification->MS Final_Report Comprehensive Characterization Report Structural_Verification->Final_Report HPLC HPLC-UV Purity_Assessment->HPLC qNMR qNMR Purity_Assessment->qNMR Purity_Assessment->Final_Report

Caption: Comprehensive analytical workflow for 3-Amino-5-ethynylbenzoic acid.

Conclusion

The elemental analysis of 3-Amino-5-ethynylbenzoic acid is a cornerstone of its chemical characterization, providing a fundamental verification of its empirical formula and an initial assessment of its purity. The gold-standard method of CHN combustion analysis, when properly validated and calibrated with certified reference materials, yields highly accurate and reliable data. However, for a compound intended for use in sensitive applications such as drug development, elemental analysis should not be a standalone technique. A comprehensive approach that integrates spectroscopic methods for structural confirmation and chromatographic or quantitative NMR techniques for a more detailed purity profile is essential. This multi-faceted analytical strategy ensures a thorough and trustworthy characterization of 3-Amino-5-ethynylbenzoic acid, underpinning the quality and reliability of subsequent research and development endeavors.

References

  • Smithers. Elemental Analysis for the Pharmaceutical Industry Q&A. [Link]

  • NIST. NIST-2706 - Certificate of Analysis. [Link]

  • NIST. Benzoic acid, 3-amino- - the NIST WebBook. [Link]

  • Wikipedia. 3-Aminobenzoic acid. [Link]

  • NIST. Measurements and Standards for Contaminants in Environmental Samples. [Link]

  • RSC Publishing. Elemental analysis: an important purity control but prone to manipulations. [Link]

  • Emery Pharma. A Guide to Quantitative NMR (qNMR). [Link]

  • European Medicines Agency. ICH guideline Q2(R2) on validation of analytical procedures. [Link]

  • SpectraBase. 3-Amino-benzoic acid. [Link]

  • VELP Scientifica. The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry. [Link]

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